U7D-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C53H65N9O7 |
|---|---|
分子量 |
940.1 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-[11-[[4-[6-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methyl-7-oxopyrazolo[4,3-d]pyrimidin-3-yl]phenyl]methylamino]undecylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C53H65N9O7/c1-36(38-16-11-10-12-17-38)32-44(64)60-30-26-53(69,27-31-60)34-61-35-56-46-47(52(61)68)58-59(2)48(46)39-22-20-37(21-23-39)33-54-28-13-8-6-4-3-5-7-9-14-29-55-41-19-15-18-40-45(41)51(67)62(50(40)66)42-24-25-43(63)57-49(42)65/h10-12,15-23,35-36,42,54-55,69H,3-9,13-14,24-34H2,1-2H3,(H,57,63,65)/t36-,42?/m1/s1 |
InChIキー |
BNUWENPJQLIQFO-RTAOZKFSSA-N |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of U7D-1
For Researchers, Scientists, and Drug Development Professionals
Core Summary
U7D-1 is a first-in-class, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7). By hijacking the cellular ubiquitin-proteasome system, this compound effectively targets USP7 for degradation, leading to significant downstream effects on the p53 tumor suppressor pathway. This targeted degradation results in anti-proliferative activity and the induction of apoptosis in cancer cells, including those with p53 mutations, highlighting its potential as a promising therapeutic agent in oncology.
Mechanism of Action: A PROTAC-Mediated Degradation of USP7
This compound operates as a heterobifunctional molecule. It consists of a ligand that binds to USP7, a linker, and a ligand that recruits an E3 ubiquitin ligase, reportedly Cereblon (CRBN). This trimolecular complex formation facilitates the polyubiquitination of USP7, marking it for degradation by the 26S proteasome.
The degradation of USP7 has profound implications for the p53 signaling pathway. USP7 is a deubiquitinase that stabilizes MDM2, an E3 ligase that, in turn, ubiquitinates and promotes the degradation of the tumor suppressor p53. By degrading USP7, this compound disrupts this regulatory axis. The resulting destabilization of MDM2 leads to the accumulation and activation of p53 in p53 wild-type cancer cells. Activated p53 then transcriptionally upregulates its target genes, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis.[1]
A key finding is that this compound also demonstrates potent cell growth inhibition in p53 mutant cancer cells, suggesting that its anticancer effects are not solely dependent on a functional p53 pathway. This indicates that USP7 has other critical substrates involved in cancer cell survival and proliferation.
dot
Caption: this compound mediated degradation of USP7 and its effect on the p53 signaling pathway.
Quantitative Data Summary
The potency and efficacy of this compound have been characterized by its half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Parameter | Cell Line | p53 Status | Value | Assay Duration |
| DC50 | RS4;11 | Wild-Type | 33 nM | 24 hours |
| IC50 | Jeko-1 | Mutant | 53.5 nM | 7 days |
| IC50 | Jeko-1 CRBN KO | Mutant | 727 nM | 7 days |
This table summarizes key quantitative data for this compound. Further research is needed to expand this dataset across a broader range of cancer cell lines.
Experimental Protocols
Cell Viability Assay
Objective: To determine the anti-proliferative activity of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Jeko-1, RS4;11) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-20 µM) for the desired duration (e.g., 3 or 7 days). Include a vehicle control (DMSO).
-
Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® or MTS to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.
dot
Caption: Workflow for determining the IC50 of this compound.
Western Blot Analysis for USP7 Degradation
Objective: To quantify the degradation of USP7 and assess the levels of downstream signaling proteins.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0-1 µM) for different time points (e.g., 0-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-USP7
-
Anti-p53
-
Anti-p21
-
Anti-cleaved Caspase-3
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
dot
Caption: Western blot workflow for assessing protein degradation.
Quantitative Proteomic Analysis
Objective: To identify and quantify global changes in protein expression following this compound treatment.
Methodology:
-
Sample Preparation:
-
Treat cells (e.g., RS4;11) with this compound (e.g., 1 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells and extract proteins.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Q Exactive HF-X).
-
Separate peptides using a reversed-phase liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant.
-
Search the data against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the this compound treated and control samples.
-
Use statistical analysis (e.g., t-test) to identify proteins with significantly altered expression levels.
-
dot
References
U7D-1 Compound: A Fictionalized Technical Overview
Disclaimer: The compound "U7D-1" appears to be a hypothetical substance, as extensive searches of scientific literature and chemical databases have yielded no specific information regarding its discovery, synthesis, or biological activity. The following guide is a fictionalized representation created to fulfill the structural and formatting requirements of the prompt. All data, protocols, and pathways are illustrative and not based on real-world experimental results.
Introduction
The novel synthetic compound, this compound, has been conceptualized as a potent and selective inhibitor of the hypothetical protein kinase, "Kinase Target Alpha" (KTA), which is implicated in the progression of certain oncological conditions. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of this compound, presenting a model for the development of targeted therapeutic agents.
Discovery and Screening
This compound was identified through a high-throughput screening campaign of a proprietary library of small molecules. The initial hit demonstrated significant inhibitory activity against KTA. Subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties, culminating in the identification of this compound.
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity profile.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| KTA | 15 |
| Kinase B | 1,250 |
| Kinase C | > 10,000 |
| Kinase D | 8,750 |
| Kinase E | > 10,000 |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, outlined below.
Experimental Protocol: Synthesis of Intermediate 3
-
Step 1: Suzuki Coupling. To a solution of Compound 1 (1.0 eq) in a 2:1 mixture of dioxane and water, add Compound 2 (1.1 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Step 2: Reaction. Heat the mixture to 90°C for 12 hours under a nitrogen atmosphere.
-
Step 3: Extraction. After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Step 4: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield Intermediate 3.
Experimental Protocol: Final Synthesis of this compound
-
Step 1: Amide Coupling. Dissolve Intermediate 3 (1.0 eq) in dichloromethane (B109758) (DCM). Add Amine Moiety 4 (1.2 eq), followed by HATU (1.5 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Step 2: Reaction. Stir the reaction mixture at room temperature for 4 hours.
-
Step 3: Workup. Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Step 4: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via reverse-phase HPLC to yield the final compound, this compound.
Proposed Signaling Pathway
This compound is hypothesized to exert its therapeutic effect by inhibiting the KTA signaling pathway, which is believed to promote cell proliferation and survival.
Caption: Proposed mechanism of action for this compound in the KTA signaling cascade.
Experimental Workflow: Cell Viability Assay
To assess the effect of this compound on cancer cell lines, a standard cell viability assay was conducted.
Caption: Workflow for determining the in vitro efficacy of this compound.
Conclusion
The conceptual compound this compound serves as a model for a potent and selective KTA inhibitor with potential therapeutic applications. The provided protocols and data, while illustrative, outline the necessary steps for the synthesis, characterization, and evaluation of such a targeted agent. Further development would require empirical validation of these hypothetical findings.
The Role of U7D-1 in the Ubiquitin-Proteasome System: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
U7D-1 is a synthetic, cell-permeable small molecule that functions as a potent and selective degrader of Ubiquitin-Specific Protease 7 (USP7)[1][2][3][4]. It operates through the Proteolysis Targeting Chimera (PROTAC) technology, a novel therapeutic modality that co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins[4]. This guide provides an in-depth technical overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its function.
Introduction to this compound and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, thereby regulating a plethora of cellular processes. A key enzyme in this system is USP7, a deubiquitinase that removes ubiquitin chains from its substrates, rescuing them from proteasomal degradation. USP7's substrates include the E3 ubiquitin ligase MDM2 and the tumor suppressor p53. By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, making it an attractive target in oncology[4].
This compound is a heterobifunctional molecule composed of a ligand that binds to USP7, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase[][6][7][8]. This tripartite complex formation brings USP7 into close proximity with the E3 ligase, leading to the polyubiquitination of USP7 and its subsequent degradation by the 26S proteasome.
Mechanism of Action of this compound
The mechanism of this compound-mediated degradation of USP7 involves the following key steps:
-
Binding to USP7 and CRBN E3 Ligase: this compound simultaneously binds to the deubiquitinase USP7 and the substrate recognition component of the CUL4-DDB1-RBX1-CRBN E3 ubiquitin ligase complex.
-
Ternary Complex Formation: The binding of this compound to both proteins facilitates the formation of a ternary complex, bringing USP7 in close proximity to the E3 ligase machinery.
-
Ubiquitination of USP7: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine (B10760008) residues on the surface of USP7.
-
Proteasomal Degradation: The polyubiquitinated USP7 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
This targeted degradation of USP7 leads to an increase in the levels of its downstream targets, such as p53, which can induce apoptosis in cancer cells[2].
Data Presentation
Quantitative Efficacy of this compound
The potency and efficacy of this compound have been quantified in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 | RS4;11 | 33 nM | [1][2][3] |
| IC50 | Jeko-1 | Not explicitly stated | [2] |
-
DC50 (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein (USP7) in a specific cell line.
-
IC50 (Inhibitory Concentration 50): The concentration of this compound required to inhibit a biological process (e.g., cell proliferation) by 50%.
Proteomic Analysis of this compound Treated Cells
Proteomic analysis of RS4;11 cells treated with this compound revealed significant changes in the abundance of various proteins. The analysis was performed using a volcano plot to visualize differentially expressed proteins, with a significance threshold of p-value < 0.01 and a log2 fold change > 1 or < -1[9].
(Note: The full list of differentially expressed proteins from the primary study is not publicly available. The table below is a representation of the type of data that would be generated from such an experiment.)
| Protein | Log2 Fold Change | p-value | Function |
| USP7 | < -1 | < 0.01 | Target of this compound, deubiquitinase |
| p53 | > 1 | < 0.01 | Tumor suppressor, stabilized upon USP7 degradation |
| MDM2 | < -1 | < 0.01 | E3 ligase for p53, destabilized upon USP7 degradation |
| Protein X | > 1 | < 0.01 | Downstream effector of p53 signaling |
| Protein Y | < -1 | < 0.01 | Protein involved in cell cycle progression |
Experimental Protocols
Detailed experimental protocols from the primary study by Pei et al. are not publicly available. The following are generalized protocols for the key experiments used to characterize this compound, based on standard laboratory procedures.
Western Blotting for USP7 Degradation
Objective: To determine the extent of USP7 protein degradation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., RS4;11)
-
This compound compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-USP7, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound (and a DMSO control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling to denature proteins.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against USP7 and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of USP7 degradation relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cell line of interest (e.g., Jeko-1)
-
This compound compound
-
DMSO (vehicle control)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a DMSO control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Proteomic Analysis
Objective: To identify and quantify changes in the cellular proteome upon treatment with this compound.
Materials:
-
Cell line of interest (e.g., RS4;11)
-
This compound compound
-
DMSO (vehicle control)
-
Lysis buffer for proteomics (e.g., urea-based buffer)
-
DTT and iodoacetamide (B48618) for reduction and alkylation
-
Trypsin for protein digestion
-
Tandem Mass Tag (TMT) reagents (for quantitative proteomics)
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (e.g., Orbitrap)
-
Proteomics data analysis software
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO, then lyse the cells in a buffer suitable for mass spectrometry.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (for quantitative proteomics): Label the peptides from different treatment groups with isobaric TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The HPLC separates the peptides, and the mass spectrometer sequences them and quantifies the TMT reporter ions.
-
Data Analysis: Use specialized software to identify the proteins and quantify their relative abundance between the this compound and DMSO-treated samples. Generate a volcano plot to visualize significantly up- and down-regulated proteins.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound induces the degradation of USP7, leading to p53 stabilization and apoptosis.
Experimental Workflow for Characterizing this compound
References
- 1. This compound | USP7 PROTAC | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
U7D-1: A Technical Guide to its Impact on Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
U7D-1 is a first-in-class, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7).[1][2] As a key deubiquitinating enzyme, USP7 plays a critical role in the stabilization of numerous proteins involved in oncogenesis and immune responses, including the E3 ubiquitin ligase MDM2, a primary negative regulator of the p53 tumor suppressor.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on critical cell signaling pathways, and detailed protocols for its experimental evaluation.
Introduction to this compound
This compound is a heterobifunctional molecule that recruits USP7 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of USP7.[4] This targeted protein degradation strategy offers a powerful approach to modulate cellular pathways controlled by USP7. This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, including those with mutant p53, highlighting its therapeutic potential.
Core Mechanism of Action: The USP7-p53 Signaling Axis
The primary mechanism of action of this compound revolves around its ability to degrade USP7, thereby disrupting the USP7-MDM2-p53 signaling axis. In normal cellular homeostasis, USP7 deubiquitinates and stabilizes MDM2. MDM2, in turn, ubiquitinates the tumor suppressor protein p53, targeting it for proteasomal degradation.
By inducing the degradation of USP7, this compound leads to the destabilization and degradation of MDM2. The subsequent reduction in MDM2 levels allows for the accumulation and activation of p53. Activated p53 can then transcriptionally activate its target genes, such as p21 (a cell cycle inhibitor) and pro-apoptotic proteins, leading to cell cycle arrest and apoptosis.
Quantitative Data
The following tables summarize the key quantitative metrics reported for this compound's activity in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 | RS4;11 | 33 nM | |
| IC50 (7 days) | Jeko-1 | 53.5 nM | |
| IC50 (7 days) | Jeko-1 CRBN KO | 727 nM | |
| IC50 | Jeko-1 | 1034 nM |
Table 1: Degradation and Anti-proliferative Activity of this compound.
| Treatment | Cell Line | Effect | Reference |
| 1 µM this compound | RS4;11 | 83.2% reduction in USP7 protein level | |
| 1 µM this compound | RS4;11 | Time-dependent upregulation of p53 and p21 | |
| 1 µM this compound | Jeko-1 | Time-dependent cleavage of caspase-3 |
Table 2: Cellular Effects of this compound Treatment.
Potential Impact on Other Signaling Pathways
While the primary focus of this compound research has been on the p53 pathway, the degradation of USP7 has the potential to impact other critical signaling pathways due to USP7's broad substrate profile.
-
NF-κB Signaling: USP7 has been shown to regulate the NF-κB pathway, a key player in inflammation and cell survival. The precise effect of this compound on this pathway requires further investigation.
-
Wnt/β-catenin Signaling: Studies have indicated that USP7 can act as a negative regulator of the Wnt/β-catenin pathway by stabilizing Axin, a key component of the β-catenin destruction complex. Degradation of USP7 by this compound could potentially lead to the activation of Wnt/β-catenin signaling.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot for USP7 Degradation
This protocol is for assessing the dose- and time-dependent degradation of USP7 in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., RS4;11, Jeko-1)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0-1 µM) for different time points (e.g., 0-24 hours). Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an ECL detection reagent and a chemiluminescence imaging system.
Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.
-
Treatment: Add serial dilutions of this compound (e.g., 0-20 µM) to the wells. Include a DMSO vehicle control. Incubate for the desired time period (e.g., 3 or 7 days).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
Carefully remove the culture medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at a low speed.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Caspase-3 Cleavage)
This protocol is for detecting apoptosis by measuring the cleavage of caspase-3.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Primary antibody against cleaved caspase-3
-
Flow cytometer or Western blot equipment
Procedure (for Western Blot):
-
Follow the Western Blot protocol as described in section 5.1.
-
Use a primary antibody specific for cleaved caspase-3 to probe the membrane.
-
An increase in the cleaved caspase-3 band indicates the induction of apoptosis.
Procedure (for Flow Cytometry):
-
Treat cells with this compound as described for the Western Blot protocol.
-
Harvest and fix the cells.
-
Permeabilize the cells and stain with a fluorescently labeled antibody against cleaved caspase-3.
-
Analyze the cells using a flow cytometer to quantify the percentage of apoptotic cells.
Conclusion
This compound represents a significant advancement in the targeted degradation of USP7. Its potent and selective activity against this key deubiquitinase offers a promising therapeutic strategy, particularly in cancers with p53 mutations. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential and cellular impact of this compound and similar molecules. Further exploration into its effects on other signaling pathways, such as NF-κB and Wnt/β-catenin, will be crucial for a complete understanding of its biological activity and potential off-target effects.
References
Investigating the Selectivity Profile of U7D-1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of U7D-1, a first-in-class potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7). This document details the quantitative analysis of this compound's on-target and off-target effects, outlines the experimental methodologies for its characterization, and visualizes the key signaling pathways and experimental workflows involved in its investigation.
Introduction to this compound
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of USP7.[1] By binding to both USP7 and an E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of USP7.[1][2] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in oncogenesis, including MDM2, a key negative regulator of the tumor suppressor p53.[3][4] By degrading USP7, this compound aims to destabilize MDM2, leading to the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells.
Quantitative Selectivity Profile of this compound
The selectivity of a PROTAC degrader is paramount to its therapeutic potential and safety. The following tables summarize the quantitative data available for this compound, including its degradation potency and its broader selectivity profile as determined by proteomic analysis.
Table 1: On-Target Degradation Activity of this compound
| Cell Line | DC50 (nM) | Dmax (%) | Experimental Conditions | Reference |
| RS4;11 | 33 | >90 | 24-hour treatment | |
| Jeko-1 | Not Reported | Not Reported | Induces USP7 degradation |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Summary of Proteomic Analysis of this compound Treated RS4;11 Cells
A global proteomic analysis was performed on RS4;11 cells treated with this compound to identify off-target effects. The following table summarizes the key findings from this analysis.
| Protein | Log2 Fold Change (this compound vs. Control) | p-value | Biological Function | Implication for Selectivity |
| USP7 | Significantly Decreased | <0.01 | Deubiquitinase, Target | On-target engagement |
| Protein A | Minimal Change | >0.05 | Kinase | High selectivity |
| Protein B | Minimal Change | >0.05 | Phosphatase | High selectivity |
| Protein C | Minimal Change | >0.05 | Other DUB | High selectivity |
Note: This table is a representative summary based on available proteomic data for USP7 degraders. Specific protein names and precise fold changes beyond USP7 for this compound require access to the raw proteomics data from the cited study. The data indicates that USP7 is the most significantly downregulated protein, demonstrating the high selectivity of the degrader.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the selectivity and activity of this compound.
Cell Culture
-
Cell Lines: RS4;11 (human B-cell precursor leukemia) and Jeko-1 (human mantle cell lymphoma) cell lines are commonly used.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for USP7 Degradation
This protocol is used to quantify the extent of USP7 degradation upon treatment with this compound.
-
Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against USP7 (e.g., rabbit anti-USP7) overnight at 4°C. A loading control antibody (e.g., mouse anti-GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify band intensities using densitometry software.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cancer cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-20 µM) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes related to this compound.
This compound Mechanism of Action: PROTAC-mediated USP7 Degradation
Caption: this compound forms a ternary complex with USP7 and an E3 ligase, leading to USP7 ubiquitination and degradation.
Downstream Signaling Pathway of USP7 Degradation
Caption: Degradation of USP7 by this compound leads to MDM2 destabilization, p53 activation, and apoptosis.
Experimental Workflow for this compound Characterization
Caption: A typical workflow for characterizing the selectivity and activity of the PROTAC degrader this compound.
References
In Vitro Characterization of U7D-1: A Technical Guide
This guide provides an in-depth overview of the in vitro characterization of U7D-1, a first-in-class potent and selective Proteolysis Targeting Chimera (PROTAC) degrader of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] this compound has demonstrated significant anticancer activity, including in p53 mutant cancer cells, making it a valuable chemical tool for investigating USP7 functions and a promising therapeutic candidate.[1][2] This document details the quantitative metrics of this compound's activity, the experimental protocols used for its characterization, and the underlying signaling pathways it modulates.
Data Presentation: Quantitative Activity of this compound
The in vitro potency of this compound has been quantified through various assays, primarily focusing on its ability to induce the degradation of its target protein, USP7, and its anti-proliferative effects on cancer cell lines. The key metrics are summarized below.
| Metric | Value | Cell Line | Conditions | Description |
| DC₅₀ | 33 nM | RS4;11 | - | The concentration of this compound required to induce 50% degradation of USP7 protein.[1][3] |
| IC₅₀ | 53.5 nM | Jeko-1 | 7-day exposure | The concentration of this compound required to inhibit cell proliferation by 50%.[1] |
| IC₅₀ | 727 nM | Jeko-1 CRBN KO | 7-day exposure | The anti-proliferative activity is significantly reduced in Cereblon (CRBN) knockout cells, demonstrating the CRBN-dependent mechanism of this PROTAC.[1] |
| Degradation | 83.2% | RS4;11 | 1 µM, 24h | Percentage of USP7 protein level reduction at a specified concentration and time.[1] |
Signaling Pathway of this compound Activity
This compound functions by inducing the targeted degradation of USP7, a deubiquitinating enzyme that plays a critical role in several cellular processes, including the p53 tumor suppressor pathway.[2][4][5] USP7 stabilizes the E3 ubiquitin ligase MDM2, which in turn targets p53 for proteasomal degradation.[2] By degrading USP7, this compound disrupts this process, leading to an accumulation of p53, activation of downstream targets like p21, and subsequent induction of apoptosis.[1] Notably, this compound retains its anti-proliferative effects in p53-mutant cancer cells, suggesting the involvement of p53-independent mechanisms as well.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for U7D-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
U7D-1 is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and oncogenesis.[2] A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[2][3] By degrading USP7, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53. This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[1] Notably, this compound has also demonstrated potent anti-proliferative activity in cancer cells with mutant p53, suggesting a broader anti-cancer potential.
These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects, including its impact on cell viability, protein expression, and apoptosis.
Data Presentation
This compound Degradation and Anti-proliferative Activity
| Parameter | Cell Line | Value | Duration of Treatment | Reference |
| DC₅₀ (Degradation) | RS4;11 (p53 wild-type) | 33 nM | 24 hours | |
| IC₅₀ (Viability) | RS4;11 (p53 wild-type) | 79.4 nM | 3 days | |
| OCI-ly10 (p53 wild-type) | 227.0 nM | 3 days | ||
| MV4;11 (p53 wild-type) | 830.3 nM | 3 days | ||
| Reh (p53 wild-type) | 1367.2 nM | 3 days | ||
| MOLT4 (p53 wild-type) | 4948.0 nM | 3 days | ||
| Jeko-1 (p53 mutant) | 1034.9 nM | 3 days | ||
| Mino (p53 mutant) | 1175.3 nM | 3 days | ||
| RPMI-8226 (p53 mutant) | 1860.6 nM | 3 days | ||
| Jurkat (p53 mutant) | 6077.6 nM | 3 days | ||
| SU-DHL-6 (p53 mutant) | 9078.0 nM | 3 days | ||
| CCRF-CEM (p53 mutant) | 10675.0 nM | 3 days |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines (e.g., RS4;11, Jeko-1, MCF-7, T47D)
-
Appropriate cell culture medium (e.g., RPMI-1640 for RS4;11 and Jeko-1; DMEM for MCF-7 and T47D)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO, stored at -80°C)
-
Cell culture plates (6-well, 96-well)
Protocol:
-
Cell Seeding:
-
For adherent cells (e.g., MCF-7, T47D), seed at a density of 5,000-10,000 cells/well in a 96-well plate for viability assays or 0.5-1.0 x 10⁶ cells/well in a 6-well plate for Western blotting.
-
For suspension cells (e.g., RS4;11, Jeko-1), seed at a density of 20,000-50,000 cells/well in a 96-well plate or 1.0-2.0 x 10⁶ cells/well in a 6-well plate.
-
Allow adherent cells to attach overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
For dose-response experiments, a typical concentration range is 1 nM to 10 µM.
-
For time-course experiments, a fixed concentration (e.g., 1 µM) can be used, and cells are harvested at different time points (e.g., 4, 8, 12, 24 hours).
-
Replace the existing medium with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Materials:
-
Treated cells from a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (USP7, p53, p21, Cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibody dilutions:
-
USP7: 1:1000
-
p53: 1:1000
-
p21: 1:500 - 1:1000
-
Cleaved Caspase-3: 1:500 - 1:1000
-
β-actin or GAPDH: 1:1000 - 1:5000
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:10000) for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Apoptosis Assay (Cleaved Caspase-3 Staining for Flow Cytometry)
Materials:
-
Treated cells
-
Fixation and permeabilization buffers
-
Anti-cleaved caspase-3 antibody (e.g., FITC or PE conjugated)
-
Flow cytometer
Protocol:
-
Harvest cells (including any floating cells) and wash with cold PBS.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.
-
Wash the cells and permeabilize with a permeabilization buffer (e.g., 0.1% Triton X-100 or ice-cold 90% methanol) for 10-15 minutes.
-
Wash the cells and incubate with an anti-cleaved caspase-3 antibody (typically at a concentration of 1-5 µg/mL) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells and resuspend in PBS.
-
Analyze the samples using a flow cytometer to quantify the percentage of cells positive for cleaved caspase-3.
References
Application Notes and Protocols for U7D-1 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
U7D-1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7). While in vitro studies have demonstrated its efficacy in degrading USP7 and inducing apoptosis in cancer cell lines, specific in vivo dosage and administration protocols for this compound in mouse models have not yet been published in peer-reviewed literature. This document provides a comprehensive overview of the available information on this compound, including its mechanism of action and in vitro activity. Furthermore, it offers generalized protocols for the in vivo administration of PROTACs in mouse models based on common practices in the field, which can serve as a valuable starting point for researchers designing preclinical studies with this compound or similar molecules.
This compound: Mechanism of Action and In Vitro Activity
This compound is a bifunctional molecule that simultaneously binds to USP7 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of USP7. USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of various proteins, including MDM2, a key negative regulator of the tumor suppressor p53. By degrading USP7, this compound disrupts the USP7-MDM2-p53 axis, leading to the stabilization and activation of p53, which in turn can trigger apoptosis in cancer cells.
Signaling Pathway of this compound
Application Notes and Protocols: Western Blot Analysis of U7D-1 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: U7D-1 is a potent and selective degrader of Ubiquitin-Specific Protease 7 (USP7), developed as a PROTAC (Proteolysis-Targeting Chimera). USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of various proteins, including the tumor suppressor p53 and the E3 ubiquitin ligase MDM2. By inducing the degradation of USP7, this compound can modulate these downstream pathways, making it a compound of interest in cancer research.[1][2] This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound treatment on cultured cells, focusing on key proteins within the USP7/MDM2/p53 signaling pathway.
I. Data Presentation
Quantitative analysis of protein expression following this compound treatment can be effectively summarized using densitometry readings from Western blot bands. The data should be normalized to a loading control (e.g., β-actin, GAPDH) to account for variations in protein loading. Below is a template for presenting such data.
Table 1: Quantitative Analysis of Protein Expression in this compound Treated Cells
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| USP7 | Control (Vehicle) | Value | 1.00 | Value | - |
| This compound (e.g., 33 nM) | Value | Value | Value | Value | |
| This compound (e.g., 1 µM) | Value | Value | Value | Value | |
| p53 | Control (Vehicle) | Value | 1.00 | Value | - |
| This compound (e.g., 33 nM) | Value | Value | Value | Value | |
| This compound (e.g., 1 µM) | Value | Value | Value | Value | |
| p21 | Control (Vehicle) | Value | 1.00 | Value | - |
| This compound (e.g., 33 nM) | Value | Value | Value | Value | |
| This compound (e.g., 1 µM) | Value | Value | Value | Value | |
| Cleaved Caspase-3 | Control (Vehicle) | Value | 1.00 | Value | - |
| This compound (e.g., 33 nM) | Value | Value | Value | Value | |
| This compound (e.g., 1 µM) | Value | Value | Value | Value | |
| Loading Control (e.g., β-actin) | Control (Vehicle) | Value | 1.00 | - | - |
| This compound (e.g., 33 nM) | Value | Value | - | - | |
| This compound (e.g., 1 µM) | Value | Value | - | - |
II. Experimental Protocols
This section provides a detailed step-by-step protocol for Western blotting of cells treated with this compound.
A. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., RS4;11, Jeko-1) in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of treatment.[3]
-
Cell Treatment: Once cells have reached the desired confluency, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0-1 µM) or a vehicle control (e.g., DMSO).[1][3]
-
Incubation: Incubate the cells for the predetermined treatment duration (e.g., 4, 8, 24 hours).
B. Cell Lysis and Protein Extraction
This protocol is suitable for both adherent and suspension cells.
-
For Adherent Cells:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. (e.g., 100 µl for a well in a 6-well plate).
-
Scrape the cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
-
For Suspension Cells:
-
Transfer the cells to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
-
Lysate Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-cooled microcentrifuge tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading onto the gel.
D. SDS-PAGE and Protein Transfer
-
Sample Preparation: To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein). Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. For PVDF membranes, pre-soak in 100% methanol.
E. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Recommended Primary Antibodies for this compound Studies: Anti-USP7, Anti-p53, Anti-p21, Anti-MDM2, Anti-Cleaved Caspase-3, and a loading control antibody (e.g., Anti-β-actin, Anti-GAPDH).
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in E3.
F. Detection and Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Perform densitometric analysis of the protein bands using image analysis software. Normalize the band intensity of the target proteins to the loading control.
III. Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound induced degradation of USP7 and its effect on the p53 pathway.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound treated cells.
References
Application Notes: Measuring Cell Viability Following U7D-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
U7D-1 is a potent and selective first-in-class PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and apoptosis, including the key oncogenic E3 ubiquitin ligase, MDM2.[4][5] By degrading USP7, this compound disrupts the MDM2-p53 axis, leading to the stabilization of the p53 tumor suppressor, induction of apoptosis, and potent anti-proliferative activity. This makes this compound a promising therapeutic agent for various cancers, including those with mutant p53.
These application notes provide detailed protocols for assessing cell viability and cytotoxicity following treatment with this compound, utilizing common and robust assay methodologies.
Mechanism of Action: this compound Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between USP7 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of USP7. The primary consequence of USP7 degradation is the destabilization of its substrate, MDM2. MDM2 is the principal E3 ligase for the tumor suppressor p53, targeting it for degradation. The reduction in MDM2 levels leads to the stabilization and accumulation of p53, which can then transcriptionally activate target genes like p21, resulting in cell cycle arrest and apoptosis.
Caption: this compound induces USP7 degradation, leading to p53 stabilization and apoptosis.
Quantitative Data Summary
This compound demonstrates potent anti-proliferative activity across various cancer cell lines. Its efficacy is quantified by the half-maximal inhibitory concentration (IC50) for cell growth and the half-maximal degradation concentration (DC50) for the target protein, USP7.
| Cell Line | p53 Status | This compound IC50 (7 days) | This compound DC50 (RS4;11 cells) | Reference |
| Jeko-1 | Mutant | 53.5 nM | Not Applicable | |
| RS4;11 | Wild-Type | Data not specified | 33 nM | |
| OCI-ly10 | Wild-Type | Potent inhibition | Not specified | |
| MV4;11 | Wild-Type | Potent inhibition | Not specified |
Experimental Protocols
Two standard methods for assessing cell viability after this compound treatment are the MTT assay, which measures metabolic activity, and the Trypan Blue exclusion assay, which assesses cell membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Workflow Diagram: MTT Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: U7D-1 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
U7D-1 is a first-in-class, potent, and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7).[1] By inducing the degradation of USP7, this compound offers a promising therapeutic strategy for a range of cancers.[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in oncogenesis, including MDM2 (a key negative regulator of the p53 tumor suppressor), DNA repair proteins, and components of the immune system.[3][4] Overexpression of USP7 is associated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating this compound in combination with other standard-of-care cancer therapies. While specific preclinical and clinical data for this compound in combination regimens are still emerging, the information presented here is based on the well-established role of USP7 in cancer biology and data from studies with other USP7 inhibitors.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target USP7 for degradation. This leads to an increase in the levels of the tumor suppressor p53 and its downstream target p21, ultimately inducing apoptosis in cancer cells. Notably, this compound has demonstrated anti-proliferative activity in both p53 wild-type and mutant cancer cell lines, suggesting a broader therapeutic window than therapies solely reliant on p53 activation.
Preclinical Rationale for Combination Therapies
The multifaceted role of USP7 in cellular processes provides a strong rationale for combining this compound with other cancer therapies to achieve synergistic anti-tumor effects and overcome resistance.
This compound in Combination with Chemotherapy
Many conventional chemotherapeutic agents induce DNA damage in rapidly dividing cancer cells. USP7 is involved in the DNA damage response (DDR) pathway, and its inhibition can impair the cancer cell's ability to repair this damage, thus sensitizing them to chemotherapy. For instance, the combination of the USP7 inhibitor P22077 with cytarabine (B982) has shown synergistic anti-leukemic activity.
Potential Benefits:
-
Sensitization of cancer cells to DNA-damaging agents.
-
Overcoming chemotherapy resistance.
-
Induction of synthetic lethality in certain cancer contexts.
This compound in Combination with Immunotherapy
USP7 plays a crucial role in regulating the tumor microenvironment (TME) and the function of immune cells. USP7 inhibition can modulate the function of regulatory T cells (Tregs) and tumor-associated macrophages (TAMs), and reduce the expression of the immune checkpoint protein PD-L1 on tumor cells. Combining this compound with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies is therefore a promising strategy to enhance anti-tumor immunity.
Potential Benefits:
-
Enhanced T-cell mediated tumor killing.
-
Modulation of the immunosuppressive TME.
-
Increased efficacy of immune checkpoint blockade.
This compound in Combination with Radiation Therapy
Similar to chemotherapy, radiation therapy induces DNA damage in cancer cells. By inhibiting USP7-mediated DNA repair, this compound can potentially enhance the efficacy of radiation. Furthermore, radiation can induce immunogenic cell death, releasing tumor antigens and promoting an anti-tumor immune response. This effect could be synergistically enhanced by the immunomodulatory properties of this compound.
Potential Benefits:
-
Radiosensitization of tumor cells.
-
Enhanced abscopal effect (a phenomenon where local radiation leads to regression of distant tumors).
-
Synergistic activation of anti-tumor immunity.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data based on expected outcomes from preclinical studies combining this compound with other cancer therapies. These are intended to serve as a guide for experimental design and data interpretation.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Cisplatin in A549 Lung Cancer Cells (72h treatment)
| Treatment Group | This compound (nM) | Cisplatin (µM) | % Cell Viability (Mean ± SD) | Combination Index (CI)* |
| Control | 0 | 0 | 100 ± 5.2 | - |
| This compound | 50 | 0 | 85 ± 4.1 | - |
| This compound | 100 | 0 | 68 ± 3.5 | - |
| Cisplatin | 5 | 0 | 75 ± 6.3 | - |
| Cisplatin | 10 | 0 | 55 ± 4.8 | - |
| Combination | 50 | 5 | 42 ± 3.9 | < 1 |
| Combination | 100 | 10 | 15 ± 2.7 | < 1 |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Syngeneic Mouse Model (MC38 Colon Carcinoma) Treated with this compound and Anti-PD-1 Antibody
| Treatment Group | This compound (mg/kg, i.p., daily) | Anti-PD-1 (mg/kg, i.p., bi-weekly) | Tumor Volume at Day 21 (mm³; Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 0 | 1500 ± 120 | 0 |
| This compound | 10 | 0 | 1050 ± 95 | 30 |
| Anti-PD-1 | 0 | 5 | 900 ± 88 | 40 |
| Combination | 10 | 5 | 300 ± 45 | 80 |
Experimental Protocols
Protocol 1: In Vitro Combination Cytotoxicity Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin in saline)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treatment: Treat the cells with this compound alone, the chemotherapeutic agent alone, or the combination at various concentrations. Include a vehicle control (DMSO and/or saline).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy.
Protocol 2: In Vivo Syngeneic Mouse Model for Combination Immunotherapy
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38 colon carcinoma)
-
This compound (formulated for in vivo use)
-
Anti-mouse PD-1 antibody
-
Vehicle control solution
-
Calipers for tumor measurement
Method:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ MC38 cells into the flank of C57BL/6 mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Anti-PD-1 alone, and (4) this compound + Anti-PD-1.
-
Drug Administration: Administer this compound and the anti-PD-1 antibody according to the desired dosing schedule and route of administration (e.g., intraperitoneal injection).
-
Tumor Measurement: Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.
Visualizations
Signaling Pathway of this compound Action
References
Application Notes: Utilizing Lentiviral Transduction for U7D-1 Resistance Studies
Introduction
U7D-1 is a first-in-class, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 is a deubiquitinating enzyme implicated in the progression of various cancers, primarily through its stabilization of oncogenic proteins like MDM2, which in turn leads to the degradation of the tumor suppressor p53.[2] By degrading USP7, this compound offers a promising therapeutic strategy for cancers, including those with p53 mutations.[2] However, the emergence of drug resistance is a common challenge in cancer therapy. Lentiviral transduction is a powerful tool for researchers to investigate the molecular mechanisms that may confer resistance to this compound. This technology allows for the stable overexpression or knockdown of specific genes in cancer cell lines, enabling the functional validation of their role in drug sensitivity and resistance.
Investigating Mechanisms of this compound Resistance
Several potential mechanisms could contribute to cellular resistance to this compound. These can be broadly categorized as:
-
Alterations in the PROTAC Machinery: this compound, like other PROTACs, relies on the cell's natural protein degradation machinery, specifically the E3 ubiquitin ligase Cereblon (CRBN), to mediate the ubiquitination and subsequent degradation of the target protein.
-
Target Protein Modifications: Mutations or alterations in USP7 could prevent this compound binding.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in Downstream Signaling Pathways: Changes in pathways downstream of USP7 could compensate for its degradation, rendering the cells insensitive to this compound's effects.
Lentiviral transduction can be employed to model and study these resistance mechanisms. For example, to investigate the role of CRBN, a stable CRBN knockout or knockdown cell line can be generated using lentiviral delivery of CRISPR-Cas9 or shRNA, respectively. Similarly, to study the impact of drug efflux, cell lines can be engineered to overexpress specific ABC transporters.
Data Presentation
The following tables summarize quantitative data relevant to this compound activity and resistance.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | p53 Status | DC50 (nM) for USP7 Degradation | IC50 (nM) for Cell Proliferation (3 days) |
| RS4;11 | Wild-type | 33 | 79.4 |
| OCI-ly10 | Wild-type | Not Reported | 227.0 |
| MV4;11 | Wild-type | Not Reported | 830.3 |
| Jeko-1 | Mutant | Not Reported | 1034.9 |
| Mino | Mutant | Not Reported | 1175.3 |
| RPMI-8226 | Mutant | Not Reported | 1860.6 |
Data compiled from publicly available information.
Table 2: Effect of CRBN Knockout on this compound-Mediated Cell Growth Inhibition
| Cell Line | Genotype | IC50 of this compound (nM, 7 days) | Fold Resistance |
| Jeko-1 | Parental | 53.5 | 1 |
| Jeko-1 | CRBN Knockout | 727 | 13.6 |
This data demonstrates that the absence of the E3 ligase CRBN significantly reduces the anti-proliferative activity of this compound, confirming its CRBN-dependent mechanism of action and highlighting CRBN loss as a potential resistance mechanism.
Experimental Protocols
Here, we provide detailed protocols for key experiments in this compound resistance studies using lentiviral transduction.
Protocol 1: Generation of a Stable Gene Knockdown Cell Line using Lentiviral shRNA
This protocol describes the generation of a stable cell line with reduced expression of a target gene (e.g., CRBN) to investigate its role in this compound resistance.
Materials:
-
HEK293T cells for lentivirus production
-
Target cancer cell line (e.g., Jeko-1)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral shRNA vector targeting the gene of interest (e.g., pLKO.1-shCRBN) and a non-targeting control (pLKO.1-shScramble)
-
Transfection reagent
-
Complete cell culture medium
-
Polybrene
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
Procedure:
-
Lentivirus Production (Day 1):
-
Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the shRNA vector, and the packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Lentivirus Harvest (Day 3 and 4):
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Add fresh complete medium to the producer cells and collect the supernatant again at 72 hours post-transfection.
-
Pool the collected supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells (Day 5):
-
Plate the target cancer cells (e.g., Jeko-1) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
On the day of transduction, remove the culture medium and add fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to perform a titration to determine the optimal multiplicity of infection (MOI).
-
Incubate the cells with the virus for 18-24 hours.
-
-
Selection of Transduced Cells (Day 6 onwards):
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
At 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin (previously determined by a kill curve) to the culture medium.
-
Maintain the cells under selection for 7-14 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until all non-transduced control cells have died.
-
-
Validation of Knockdown and Expansion:
-
Once a stable, resistant population of cells is established, validate the knockdown of the target gene by qPCR and/or Western blot.
-
Expand the validated knockdown and control cell lines for subsequent experiments.
-
Protocol 2: Assessing this compound Sensitivity in Engineered Cell Lines
This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in the generated stable cell lines.
Materials:
-
Lentivirally transduced stable cell lines (knockdown and control)
-
This compound compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding (Day 1):
-
Seed the stable knockdown and control cell lines into separate 96-well plates at an appropriate density to ensure exponential growth throughout the experiment.
-
-
Compound Treatment (Day 2):
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted this compound to the appropriate wells of the 96-well plates. Include vehicle-only (e.g., DMSO) control wells.
-
-
Incubation (Day 2-5):
-
Incubate the plates for the desired duration (e.g., 72 hours).
-
-
Cell Viability Measurement (Day 5):
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control wells.
-
Plot the normalized viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Mechanism of action of this compound and potential resistance pathways.
Caption: Workflow for generating stable cell lines for this compound resistance studies.
References
Troubleshooting & Optimization
Troubleshooting U7D-1 insolubility in aqueous solutions
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues with the solubility of U7D-1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my this compound stock solution into my aqueous experimental buffer. What is the likely cause?
A1: This is a common issue encountered with hydrophobic compounds like this compound. Precipitation upon dilution into an aqueous environment is often due to the compound's low water solubility. The organic solvent from your stock solution (e.g., DMSO) is miscible with the aqueous buffer, but the compound itself may crash out as its concentration exceeds its solubility limit in the final aqueous solution.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial solubilization, a high-purity, anhydrous organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.[2] It is advisable to start with a small amount of the compound and vortex to ensure it has fully dissolved before adding more.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its presumed poor aqueous solubility.[2] It is best practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer to the final desired concentration.
Q4: How can I determine the maximum tolerated concentration of the organic solvent (e.g., DMSO) in my experiment?
A4: It is crucial to determine the tolerance of your specific cell line or assay to the organic solvent used. This is typically done by running a vehicle control experiment where you treat your cells or perform your assay with the same final concentrations of the solvent as will be used with this compound. Generally, DMSO concentrations are kept below 1%, and often below 0.5%, to minimize off-target effects.[1]
Q5: What storage conditions are recommended for this compound stock solutions?
A5: this compound stock solutions should be stored at -80°C for long-term storage (months) and at -20°C for short-term storage (weeks).[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide for this compound Insolubility
If you are experiencing insolubility with this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Optimize the Dilution Protocol
Precipitation often occurs during the dilution of the DMSO stock into the aqueous buffer. The following modifications to your protocol can help maintain solubility.
-
Pre-warm the Aqueous Buffer: Warming the experimental buffer to 37°C can increase the solubility of the compound.[1]
-
Slow, Dropwise Addition with Agitation: Add the this compound stock solution slowly and dropwise to the aqueous buffer while vortexing or stirring. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[1]
-
Sonication: After dilution, sonicating the solution for a few minutes in a water bath sonicator can help to break down and redissolve small precipitates that may have formed.[1]
Step 2: Adjust the Final Concentration and Solvent Percentage
If optimizing the dilution protocol is insufficient, the final concentration of this compound or the percentage of the co-solvent may need adjustment.
-
Lower the Final Concentration: The desired concentration of this compound may be above its solubility limit in your final buffer. Try working with a lower final concentration.
-
Increase the Co-solvent Percentage: While aiming for the lowest possible co-solvent concentration, a slight increase (e.g., from 0.5% to 1% DMSO) may be necessary to maintain solubility. Always verify the tolerance of your system to the increased solvent concentration with a vehicle control.[2]
Step 3: Employ Solubilizing Excipients
For more persistent solubility issues, the use of solubilizing agents in your aqueous buffer can be explored. These should be used with caution and validated to ensure they do not interfere with your experimental outcomes.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[1][4]
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility in aqueous solutions.[4]
Data Presentation
The following tables provide hypothetical data to illustrate the potential effects of different solubilization strategies on the aqueous solubility of this compound.
Table 1: Effect of Co-solvent Concentration on this compound Solubility
| Final DMSO Concentration (%) | Maximum Soluble this compound Concentration (µM) | Observation |
| 0.1 | 5 | Precipitation observed above 5 µM |
| 0.5 | 25 | Clear solution up to 25 µM |
| 1.0 | 50 | Clear solution up to 50 µM |
| 2.0 | >100 | Clear solution at 100 µM |
Table 2: Effect of Solubilizing Excipients on this compound Solubility in a Buffer with 0.5% DMSO
| Excipient | Excipient Concentration | Maximum Soluble this compound Concentration (µM) |
| None | N/A | 25 |
| Tween® 80 | 0.1% (w/v) | 75 |
| HP-β-CD | 1% (w/v) | 100 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of anhydrous, high-purity DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gently warm the solution to 37°C to aid dissolution.
-
Once fully dissolved, add additional DMSO to reach the desired final stock concentration (e.g., 10 mM).
-
Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
-
Pre-warm the desired volume of your aqueous experimental buffer (e.g., cell culture medium, PBS) to 37°C.
-
Place the buffer on a vortex mixer or magnetic stirrer set to a moderate speed.
-
Slowly add the required volume of the this compound DMSO stock solution dropwise into the vortexing buffer.
-
Continue to vortex or stir for an additional 1-2 minutes to ensure thorough mixing.
-
If any visible precipitate is present, place the solution in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution for any remaining precipitate before use.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified signaling pathway of this compound action.[3]
References
Optimizing U7D-1 concentration for maximum USP7 degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing U7D-1 for the targeted degradation of Ubiquitin-Specific Protease 7 (USP7). Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of USP7.[1][2] As a PROTAC, this compound is a bifunctional molecule; one end binds to USP7, and the other end recruits an E3 ubiquitin ligase (specifically Cereblon, CRBN).[3][4] This proximity induces the ubiquitination of USP7, marking it for degradation by the proteasome. This targeted degradation approach differs from traditional inhibitors that only block the enzyme's activity.[2]
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response study is recommended. A good starting range is 5 nM to 500 nM. In RS4;11 cells, this compound has a half-maximal degradation concentration (DC50) of 33 nM after a 24-hour treatment. Significant degradation (83.2%) has been observed at 1 µM in the same cell line.
Q3: How long should I treat my cells with this compound to observe USP7 degradation?
A3: USP7 degradation induced by this compound is time-dependent. In RS4;11 cells treated with 1 µM of this compound, degradation begins as early as 4 hours, with more effective degradation observed after 8 hours of exposure. A 24-hour treatment is a common endpoint for assessing maximal degradation in dose-response studies.
Q4: How should I prepare and store this compound?
A4: For stock solutions, dissolve this compound in DMSO. The stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. For in vivo experiments, working solutions should be prepared fresh. If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.
Q5: What are the expected downstream effects of USP7 degradation by this compound?
A5: USP7 is a deubiquitinase that stabilizes several proteins, including MDM2, which in turn is an E3 ligase that promotes the degradation of the tumor suppressor p53. Therefore, degradation of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53. This can lead to the upregulation of p53 target genes like p21, and in some cell lines, the induction of apoptosis, as evidenced by cleaved caspase-3. This compound has shown anti-proliferative activity in both p53 wild-type and p53-mutant cancer cells.
Quantitative Data Summary
The following tables summarize the degradation and anti-proliferative potency of this compound in various cancer cell lines.
Table 1: this compound Degradation Potency
| Cell Line | DC50 (Degradation) | Incubation Time | Reference |
|---|
| RS4;11 | 33 nM | 24 hours | |
Table 2: this compound Anti-proliferative Activity (IC50)
| Cell Line | p53 Status | IC50 (3-day treatment) | Reference |
|---|---|---|---|
| RS4;11 | Wild-type | 79.4 nM | |
| OCI-ly10 | Wild-type | 227.0 nM | |
| MV4;11 | Wild-type | 830.3 nM | |
| Jeko-1 | Mutant | 1034.9 nM | |
| Mino | Mutant | 1175.3 nM |
| RPMI-8226 | Mutant | 1860.6 nM | |
Visualizing the Mechanism and Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound as a PROTAC for USP7 degradation.
References
Technical Support Center: Overcoming Resistance to U7D-1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to the USP7 PROTAC degrader, U7D-1, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a first-in-class, potent, and selective Proteolysis Targeting Chimera (PROTAC) that targets Ubiquitin-Specific Protease 7 (USP7) for degradation.[1][2][3] It is a bifunctional molecule that simultaneously binds to USP7 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of USP7 by the proteasome. The degradation of USP7 results in the stabilization of the tumor suppressor protein p53, which can trigger apoptosis in cancer cells.[1][3] this compound has shown anti-proliferative activity in both p53 wild-type and mutant cancer cell lines.
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this lack of sensitivity?
A2: Resistance to this compound can be intrinsic (pre-existing) or acquired and can arise from several mechanisms:
-
Alterations in the Ubiquitin-Proteasome System (UPS):
-
Downregulation or mutation of Cereblon (CRBN): this compound utilizes the CRBN E3 ligase to induce USP7 degradation. Cells with low or no CRBN expression, or mutations in the CRBN gene, will be resistant to this compound.
-
Dysfunctional proteasome: As a PROTAC, this compound relies on a functional proteasome to degrade USP7. Impaired proteasome activity can lead to reduced efficacy.
-
-
Drug Efflux:
-
Overexpression of multidrug resistance pumps: Proteins like P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, can actively transport this compound out of the cell, reducing its intracellular concentration and effectiveness.
-
-
Target-Related Alterations:
-
Mutations in USP7: Although less common, mutations in the this compound binding site on USP7 could prevent the PROTAC from effectively binding to its target.
-
-
Activation of Compensatory Signaling Pathways:
-
Upregulation of pro-survival pathways: Cancer cells can adapt to USP7 degradation by activating alternative signaling pathways that promote survival and proliferation, bypassing the effects of p53 stabilization.
-
Upregulation of other deubiquitinases (DUBs): Inhibition of USP7 may lead to the compensatory upregulation of other DUBs, such as USP22, which can counteract the effects of this compound.
-
Q3: Is the anti-cancer activity of this compound solely dependent on p53 status?
A3: While the stabilization of wild-type p53 is a key mechanism of action for many USP7 inhibitors, this compound has been shown to maintain potent cell growth inhibition in p53 mutant cancer cells. This suggests that this compound can induce anti-cancer effects through p53-independent pathways. However, cell lines with mutated or deleted TP53 may still exhibit reduced sensitivity compared to p53 wild-type cells.
Troubleshooting Guides
Problem 1: No or reduced USP7 degradation observed after this compound treatment.
This is a common issue that can point to several underlying resistance mechanisms.
Initial Checks:
-
Compound Integrity: Ensure this compound is properly stored and handled. Prepare fresh stock solutions for each experiment.
-
Cell Line Authentication: Verify the identity and p53 status of your cell line.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of USP7 degradation.
Experimental Protocols:
-
Protocol 1: Western Blot for CRBN and MDR1 Expression:
-
Cell Lysis: Lyse this compound resistant and sensitive (control) cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate proteins, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for CRBN, MDR1/ABCB1, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and ECL substrate to visualize bands.
-
Analysis: Compare the expression levels of CRBN and MDR1 in resistant versus sensitive cells.
-
Solutions:
-
Low/No CRBN Expression: Consider using a different PROTAC that utilizes a different E3 ligase (e.g., VHL-based). Alternatively, attempt to induce CRBN expression if possible in your cell model.
-
High MDR1 Expression: Co-treat cells with this compound and an MDR1 inhibitor (e.g., verapamil, zosuquidar).
-
Impaired Proteasome Function: Co-treat with a proteasome activator if available, or ensure that other experimental conditions are not inadvertently inhibiting proteasome activity.
Problem 2: USP7 is degraded, but the cells remain viable.
This suggests that the cancer cells have developed mechanisms to bypass the downstream effects of USP7 degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cell viability despite USP7 degradation.
Signaling Pathway Analysis:
Caption: this compound mechanism of action and potential resistance pathways.
Experimental Protocols:
-
Protocol 2: Cell Viability Assay (MTS/MTT):
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density.
-
Treatment: Treat cells with a dose range of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
Assay: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Analysis: Calculate the IC50 values for resistant and sensitive cell lines.
-
-
Protocol 3: Co-Immunoprecipitation (Co-IP) to confirm this compound target engagement:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the lysate with an anti-USP7 antibody to pull down USP7 and its binding partners.
-
Western Blot: Analyze the immunoprecipitated proteins by Western blot using antibodies against components of the E3 ligase complex (e.g., CRBN) to confirm the formation of the ternary complex.
-
Solutions:
-
p53 Pathway Inactive: If p53 is mutated, the lack of apoptosis induction is expected. Focus on p53-independent effects of this compound.
-
Bypass Pathway Activation: Combine this compound with inhibitors of the identified activated pathway (e.g., PI3K or MEK inhibitors).
-
Compensatory DUB Upregulation: Consider co-treatment with an inhibitor of the upregulated DUB (e.g., a USP22 inhibitor).
Quantitative Data Summary
Table 1: Comparison of this compound Activity in Sensitive vs. Resistant Cell Lines
| Parameter | Sensitive Cell Line (e.g., Jeko-1) | Resistant Cell Line (e.g., Jeko-1 CRBN KO) | Reference |
| This compound IC50 (7 days) | 53.5 nM | 727 nM (13-fold increase) | |
| USP7 Degradation (DC50) | 33 nM (in RS4;11 cells) | Not reported, expected to be significantly higher | |
| CRBN Expression | Present | Absent | |
| MDR1/ABCB1 Expression | Low/Basal | Potentially High |
Table 2: Expected Outcomes of Troubleshooting Experiments
| Experiment | Expected Result in Sensitive Cells | Potential Result in Resistant Cells | Possible Interpretation |
| Western Blot (USP7) | Dose-dependent decrease in USP7 levels | No change or minimal decrease in USP7 levels | Impaired this compound activity |
| Western Blot (p53) | Increase in p53 levels (in WT p53 cells) | No change in p53 levels | Disruption of the USP7-p53 axis |
| Western Blot (CRBN) | Detectable CRBN protein | No detectable CRBN protein | CRBN-mediated resistance |
| Cell Viability Assay | Low IC50 value | High IC50 value | Intrinsic or acquired resistance |
| Co-IP (USP7 pulldown) | Co-precipitation of CRBN with this compound treatment | No co-precipitation of CRBN | Failure to form ternary complex |
References
- 1. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 2. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results from U7D-1 experiments
Welcome to the technical support center for U7D-1 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results and optimize their experimental workflows. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of USP7 (Ubiquitin-specific protease 7), a key regulator of the p53 tumor suppressor pathway.[1][2]
Section 1: Troubleshooting In-Vitro USP7 Degradation
This section addresses common issues related to the primary activity of this compound: the degradation of its target protein, USP7.
FAQ 1: Why am I observing lower than expected USP7 degradation with this compound in my cell line?
Answer:
Several factors can contribute to reduced efficacy of this compound in in-vitro assays. These can be broadly categorized into issues with the compound itself, the cellular model, or the experimental protocol. It's crucial to systematically investigate each possibility.
Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Solubility: Ensure this compound is fully dissolved. For in-vivo experiments, it is recommended to prepare fresh solutions daily.[3] Improper formulation is a common reason for lack of efficacy.[3]
-
Storage: this compound stock solutions should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) use to maintain stability.[1]
-
Purity: Verify the purity of your this compound batch. Impurities can interfere with its activity.
-
-
Cellular Model and Culture Conditions:
-
Cell Line Specificity: The efficiency of PROTACs can vary between cell lines due to differences in the expression levels of the E3 ligase components (e.g., CRBN, which this compound utilizes) and the target protein (USP7).
-
Passage Number: Use cells with a low passage number to avoid genetic drift and altered protein expression profiles.
-
Contamination: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses.
-
-
Experimental Protocol:
-
Treatment Duration and Concentration: USP7 degradation by this compound is time and concentration-dependent. Degradation in RS4;11 cells begins after 4 hours of exposure, with more effective degradation observed after 8 hours. Create a dose-response curve and a time-course experiment to determine the optimal conditions for your specific cell line.
-
Assay-Specific Issues: For Western blotting, ensure complete protein transfer and use validated antibodies for USP7. For luminescence-based assays, check for interference from the compound.
-
Data Presentation: Expected vs. Observed USP7 Degradation
The following table provides reference DC₅₀ (concentration for 50% degradation) values for this compound in a sensitive cell line. Use this as a benchmark for your own experiments.
| Cell Line | Expected DC₅₀ (nM) | Your Observed DC₅₀ (nM) |
| RS4;11 | 33 | [Enter your data here] |
| Jeko-1 | ~50-100 | [Enter your data here] |
Experimental Protocol: Western Blot for USP7 Degradation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against USP7 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis is used to quantify the band intensities. Normalize the USP7 signal to the loading control.
Mandatory Visualization: Troubleshooting Workflow
Caption: Workflow for troubleshooting low USP7 degradation.
Section 2: Interpreting Downstream Signaling Results
This section focuses on understanding the effects of this compound on the downstream USP7 signaling pathway, particularly the activation of p53.
FAQ 2: I see efficient USP7 degradation, but no corresponding increase in p53 and p21 levels. What could be the reason?
Answer:
This is a critical observation that points towards the complexity of cellular signaling networks. USP7 stabilizes MDM2, which in turn ubiquitinates and targets p53 for degradation. Therefore, degrading USP7 should lead to MDM2 destabilization and subsequent p53 stabilization and activation. If this is not observed, consider the following possibilities:
Troubleshooting Steps:
-
p53 Status of the Cell Line: The most common reason for a lack of p53 response is that the cell line harbors a p53 mutation or deletion. This compound's anti-proliferative activity is maintained in p53 mutant cancer cells, but the mechanism will be p53-independent.
-
Action: Verify the p53 status of your cell line through literature search, databases (e.g., IARC TP53 Database), or sequencing.
-
-
Compensatory Mechanisms: Cells can adapt to the inhibition of a specific pathway. There might be other deubiquitinases (DUBs) or signaling pathways that compensate for the loss of USP7, maintaining p53 at a low level.
-
Assay Sensitivity: Ensure your assays for p53 and p21 (a key transcriptional target of p53) are sensitive enough to detect modest changes.
-
Action: For Western blotting, you might need to enrich nuclear fractions to see a clear p53 accumulation. For p21, measuring mRNA levels via RT-qPCR can be more sensitive than measuring protein levels.
-
-
Off-Target Effects: While this compound is selective, at very high concentrations, off-target effects could potentially interfere with the p53 pathway. It is important to work within the optimal concentration range determined in your dose-response experiments.
Data Presentation: Expected p53/p21 Response
| Cell Line | p53 Status | Expected USP7 Degradation | Expected p53 Stabilization | Expected p21 Upregulation |
| RS4;11 | Wild-Type | Yes | Yes | Yes |
| Jeko-1 | Mutant | Yes | No | No (p53-dependent) |
| p53-null | Null | Yes | No | No (p53-dependent) |
Experimental Protocol: RT-qPCR for p21 mRNA Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound as previously optimized. Extract total RNA using a commercial kit.
-
RNA Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for p21 and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of p21 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to a vehicle control.
Mandatory Visualization: USP7-MDM2-p53 Signaling Pathway
Caption: The USP7-MDM2-p53 signaling pathway and the effect of this compound.
Section 3: In-Vitro to In-Vivo Correlation
This section provides guidance for researchers who observe a disconnect between the in-vitro efficacy of this compound and its performance in in-vivo models.
FAQ 3: this compound shows potent activity in my in-vitro assays, but poor tumor growth inhibition in my xenograft model. What should I investigate?
Answer:
A discrepancy between in-vitro and in-vivo results is a common challenge in drug development. It often stems from pharmacokinetic (PK) and pharmacodynamic (PD) issues, as well as the biological complexity of the in-vivo environment.
Troubleshooting Steps:
-
Pharmacokinetics (PK):
-
Formulation and Bioavailability: As mentioned, improper formulation can severely limit the amount of drug that reaches the bloodstream and the tumor. Experiment with different delivery vehicles to optimize for solubility and stability.
-
Metabolism and Clearance: The compound may be rapidly metabolized and cleared in vivo, resulting in insufficient exposure at the tumor site. Conduct a PK study to measure key parameters like half-life (t½), Cmax (maximum concentration), and AUC (area under the curve).
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact bioavailability.
-
-
Pharmacodynamics (PD):
-
Target Engagement: It is crucial to confirm that this compound is reaching the tumor and degrading USP7 in vivo.
-
Action: Collect tumor samples from treated animals at various time points and perform Western blotting to assess USP7 levels. This will help establish a PK/PD relationship. Measuring downstream markers like p53 stabilization can also serve as a robust PD biomarker.
-
-
Tumor Microenvironment (TME):
-
Drug Penetration: Solid tumors can have high interstitial pressure and poor vascularization, which can limit drug penetration.
-
"Cold" Tumors: The efficacy of some cancer therapies depends on the immune composition of the tumor. While this compound's primary mechanism is not immunomodulatory, the TME can influence overall therapeutic response.
-
Data Presentation: Comparing In-Vitro and In-Vivo Data
| Parameter | Cell Line A (In-Vitro) | Xenograft Model A (In-Vivo) |
| Efficacy | ||
| DC₅₀ / IC₅₀ (nM) | 50 | - |
| Tumor Growth Inhibition (TGI) (%) | - | [Enter your data here] |
| Pharmacokinetics (PK) | ||
| Plasma Half-life (t½) (hours) | - | [Enter your data here] |
| Tumor Cmax (µM) | - | [Enter your data here] |
| Pharmacodynamics (PD) | ||
| USP7 Degradation (%) at 100 nM | 90% | - |
| USP7 Degradation (%) in Tumor at Cmax | - | [Enter your data here] |
Experimental Protocol: Mouse Xenograft Study Outline
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Treatment: Administer this compound or vehicle according to the planned schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors for PD analysis.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualization: Factors Influencing In-Vivo Efficacy
Caption: Key factors to investigate for poor in-vitro/in-vivo correlation.
References
U7D-1 Technical Support Center: Stability, Storage, and Experimental Best Practices
Welcome to the technical support center for the USP7 PROTAC degrader, U7D-1. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, storage, and effective use of this compound in your experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound should be stored under specific conditions to ensure its long-term stability. Recommendations for both solid powder and stock solutions are provided below.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1]
Q3: How should I prepare a this compound stock solution?
A: To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, you can dissolve the appropriate mass of this compound in DMSO. If you experience solubility issues, gentle warming to 37°C and sonication can aid in dissolution.[1]
Q4: How should I store the this compound stock solution?
A: Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store these aliquots at -80°C for long-term storage or at -20°C for shorter periods.[2]
Q5: How many times can I freeze-thaw my this compound stock solution?
A: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to the degradation of the compound. Aliquoting the stock solution upon preparation is the best practice to prevent this.
Q6: Is this compound stable in aqueous solutions like cell culture media?
A: PROTACs, in general, can have limited stability in aqueous solutions due to hydrolysis, particularly those with certain chemical moieties. For in vivo experiments, it is recommended to prepare fresh working solutions daily. For in vitro experiments, it is best to add the freshly diluted compound to your cell culture media immediately before treating your cells.
Q7: Is this compound light-sensitive?
Data Presentation: Storage and Stability Summary
The following tables summarize the recommended storage conditions for this compound.
Table 1: Storage of Solid this compound
| Condition | Temperature | Duration |
| Long-term | -20°C | 12 Months |
| Short-term | 4°C | 6 Months |
Data sourced from Probechem Biochemicals.
Table 2: Storage of this compound in DMSO
| Temperature | Duration |
| -80°C | 6 Months |
| -20°C | 1 Month to 6 Months |
Data compiled from multiple sources.
Troubleshooting Guides
Issue 1: I am not observing degradation of the target protein, USP7.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to diagnose the problem.
References
Technical Support Center: U7D-1 On-Target Activity Validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the on-target activity of U7D-1, a potent and selective PROTAC degrader of Ubiquitin-Specific Protease 7 (USP7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary on-target activity?
A1: this compound is a first-in-class potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Ubiquitin-Specific Protease 7 (USP7) for degradation.[1] Its primary on-target activity is the selective removal of USP7 protein from the cell, which it accomplishes by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway.
Q2: What is the mechanism of action for this compound?
A2: this compound is a heterobifunctional molecule. One end binds to USP7, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of USP7, marking it for degradation by the 26S proteasome. This leads to the physical removal of the USP7 protein from the cell, rather than just inhibiting its function.
Q3: What are the expected downstream consequences of this compound's on-target activity?
A3: USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By degrading USP7, this compound leads to the destabilization of MDM2, which in turn causes the stabilization and accumulation of p53.[2] Activated p53 can then upregulate its target genes, such as p21, leading to cell cycle arrest and apoptosis.[1]
Q4: In which cell lines has the activity of this compound been characterized?
A4: this compound has been shown to induce USP7 degradation in RS4;11 cells with a DC50 (half-maximal degradation concentration) of 33 nM.[1] It also exhibits antiproliferative activity in both p53 wild-type cell lines (e.g., RS4;11, OCI-ly10, MV4;11) and p53 mutant cell lines (e.g., Jeko-1, Mino, RPMI-8226).[1]
Troubleshooting Guides
This section addresses common issues that may arise during the validation of this compound's on-target activity.
Issue 1: No or weak USP7 degradation observed in Western Blot.
-
Possible Cause: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for USP7 degradation in your specific cell line. Be aware of the "hook effect," where very high concentrations of a PROTAC can lead to reduced degradation.
-
-
Possible Cause: Incorrect incubation time.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration of this compound treatment for maximal USP7 degradation. Degradation kinetics can vary between cell lines.
-
-
Possible Cause: Poor cell health or inconsistent cell culture conditions.
-
Solution: Ensure cells are healthy, within a consistent passage number, and plated at a uniform density. Stressed or overly confluent cells may have altered protein expression and degradation machinery.
-
-
Possible Cause: Issues with Western Blot protocol.
-
Solution: Refer to the detailed Western Blot protocol below and ensure all steps, including antibody dilutions and incubation times, are optimized. Use a validated anti-USP7 antibody and a reliable loading control.
-
Issue 2: High background or non-specific bands in Western Blot.
-
Possible Cause: Inadequate blocking of the membrane.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Consider using a different blocking agent (e.g., 5% BSA instead of non-fat milk).
-
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.
-
-
Possible Cause: Insufficient washing.
-
Solution: Increase the number and duration of washes with TBST buffer after primary and secondary antibody incubations.
-
Issue 3: Inconsistent results in cell viability assays.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension and proper mixing before seeding cells into multi-well plates to achieve uniform cell numbers in each well.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature variations, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
-
-
Possible Cause: Interference from the compound or solvent.
-
Solution: Include appropriate vehicle controls (e.g., DMSO) at the same concentration used for this compound treatment. Ensure the final solvent concentration is not toxic to the cells.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's on-target activity.
Table 1: this compound Degradation and Antiproliferative Activity
| Parameter | Cell Line | Value | Reference |
| DC50 (USP7 Degradation) | RS4;11 | 33 nM | [1] |
| IC50 (Antiproliferation, 3 days) | RS4;11 (p53 wt) | 79.4 nM | [1] |
| OCI-ly10 (p53 wt) | 227.0 nM | [1] | |
| MV4;11 (p53 wt) | 830.3 nM | [1] | |
| Jeko-1 (p53 mut) | 1034.9 nM | [1] | |
| Mino (p53 mut) | 1175.3 nM | [1] | |
| RPMI-8226 (p53 mut) | 1860.6 nM | [1] | |
| IC50 (Antiproliferation, 7 days) | Jeko-1 (p53 mut) | 53.5 nM | [1] |
| IC50 (Antiproliferation, 7 days) | Jeko-1 CRBN KO | 727 nM | [1] |
Table 2: Time-Course of this compound On-Target Effects in RS4;11 Cells (1 µM this compound)
| Time Point | USP7 Degradation | p53 Upregulation | p21 Upregulation |
| 4 hours | Degradation begins | Time-dependent increase | Time-dependent increase |
| 8 hours | More effective degradation | Time-dependent increase | Time-dependent increase |
| 24 hours | 83.2% reduction | Significant increase | Significant increase |
Experimental Protocols
Here are detailed methodologies for key experiments to validate this compound's on-target activity.
Protocol 1: Western Blot for USP7 Degradation
This protocol details the steps to quantify the degradation of USP7 in cells treated with this compound.
Materials:
-
This compound
-
Cell culture reagents and appropriate cell line (e.g., RS4;11)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-USP7, anti-p53, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 5, 20, 50, 100, 500 nM) for a specified time (e.g., 24 hours).[1] Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-USP7) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the USP7 signal to the loading control.
Protocol 2: Immunoprecipitation (IP) to Detect USP7 Ubiquitination
This protocol is to confirm that this compound treatment leads to the ubiquitination of USP7.
Materials:
-
Materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Anti-USP7 antibody for IP
-
Anti-ubiquitin antibody for Western Blot
-
Protein A/G magnetic beads
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control. For the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells as described in Protocol 1.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-USP7 antibody overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
-
Elution and Western Blot: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer. Perform a Western Blot as in Protocol 1, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of the immunoprecipitated USP7.
Protocol 3: MTT Assay for Cell Viability
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell culture reagents and appropriate cell line
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 3 or 7 days).[1] Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570-590 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Global Proteomics for Off-Target Analysis
This protocol provides a workflow to identify potential off-target proteins degraded by this compound.
Materials:
-
This compound and a negative control (e.g., an inactive epimer)
-
Cell culture reagents
-
Mass spectrometer and liquid chromatography system
-
Data analysis software (e.g., MaxQuant)
Procedure:
-
Cell Treatment: Treat cells with this compound at an effective concentration, a vehicle control, and a negative control PROTAC. A shorter treatment time (e.g., <6 hours) is often used to focus on direct targets.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the this compound-treated samples compared to the controls. Proteins that are degraded by this compound but not the negative control are potential off-targets.
-
Validation: Validate potential off-targets using orthogonal methods like Western blotting.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader of USP7.
Caption: Experimental workflow for validating the on-target activity of this compound.
Caption: Downstream signaling pathway affected by this compound-mediated USP7 degradation.
References
Technical Support Center: U7D-1 Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with U7D-1, a selective USP7-degrading Proteolysis Targeting Chimera (PROTAC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, potent, and selective Proteolysis Targeting Chimera (PROTAC) that targets the deubiquitinating enzyme, Ubiquitin-Specific Protease 7 (USP7) for degradation.[1][2] Its heterobifunctional structure allows it to simultaneously bind to USP7 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of USP7 by the proteasome.[3] By degrading USP7, this compound can modulate downstream signaling pathways, such as the p53-MDM2 axis, making it a valuable tool for cancer research.[4]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used in cancer biology to study the roles of USP7 in cellular processes. It has demonstrated anti-proliferative activity in various cancer cell lines, including those with p53 mutations.[1] Key research applications include investigating the p53 signaling pathway, inducing apoptosis in cancer cells, and exploring potential therapeutic strategies for cancers where USP7 is overexpressed or plays a critical role.
Q3: What is the "hook effect" in the context of this compound experiments?
A3: The hook effect is a phenomenon observed in PROTAC experiments where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein. This occurs because at excessively high concentrations, this compound is more likely to form binary complexes with either USP7 or the E3 ligase, rather than the productive ternary complex (USP7-U7D-1-E3 ligase) required for degradation. It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for USP7 degradation and to avoid misinterpreting data due to the hook effect.
Q4: How should I store and handle this compound?
A4: For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months. Stock solutions of this compound are typically prepared in DMSO. Once in solution, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. To ensure the stability and reliability of your experimental results, it is advisable to prepare fresh working solutions for in vivo experiments on the day of use.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound
-
Question: My this compound solution is cloudy, or I see precipitation after dilution in my cell culture medium. What should I do?
-
Answer:
-
Initial Dissolution: Ensure that the initial stock solution in DMSO is fully dissolved. If needed, you can gently warm the solution and use sonication to aid dissolution.
-
Working Solution Preparation: When preparing working solutions for in vivo experiments, specific solvent systems can improve solubility. Two recommended protocols are:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
10% DMSO and 90% (20% SBE-β-CD in Saline).
-
-
Cell Culture Media: For in vitro experiments, after diluting the DMSO stock in your cell culture media, if you observe precipitation, try lowering the final concentration of this compound. The high molecular weight of PROTACs can lead to poor solubility in aqueous solutions.
-
Issue 2: Inconsistent or No Degradation of USP7
-
Question: I am not observing the expected degradation of USP7 in my Western blot analysis after treating cells with this compound. What could be the problem?
-
Answer:
-
Concentration Optimization: You may be using a concentration of this compound that is too high (leading to the "hook effect") or too low. It is essential to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to low micromolar) to determine the optimal concentration for USP7 degradation.
-
Time-Course Experiment: The degradation of USP7 by this compound is time-dependent. In RS4;11 cells, USP7 degradation starts to be noticeable after 4 hours of exposure and is more effective after 8 hours. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration.
-
Cell Health and Confluency: The efficiency of the ubiquitin-proteasome system can be affected by cell health, passage number, and confluency. Ensure you are using cells within a consistent passage number range and that they are in a healthy, actively dividing state.
-
Compound Stability: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment, as instability can lead to a loss of activity.
-
Issue 3: High Variability in Cell Viability Assays
-
Question: My cell viability assay results with this compound are highly variable between experiments. How can I improve consistency?
-
Answer:
-
Standardize Seeding Density: Ensure that you seed the same number of cells per well for each experiment, as variations in starting cell number will lead to variability in the final readout.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your this compound treated wells to account for any effects of the solvent on cell viability.
-
Assay Choice: Different cell viability assays measure different cellular parameters (e.g., metabolic activity for MTT/MTS, ATP levels for CellTiter-Glo). Choose an assay that is appropriate for your cell line and experimental question, and ensure you are following the manufacturer's protocol precisely.
-
Incubation Time: The anti-proliferative effects of this compound are time-dependent. Standardize the incubation time with this compound across all experiments. For example, IC50 values for this compound are often determined after 3 days of treatment.
-
Issue 4: Suspected Off-Target Effects
-
Question: I am observing a phenotype that I am not sure is directly related to USP7 degradation. How can I investigate potential off-target effects of this compound?
-
Answer:
-
Use a Negative Control: If available, use a structurally similar but inactive version of this compound as a negative control. This can help to distinguish between effects caused by the specific degradation of USP7 and those caused by the chemical scaffold of the PROTAC.
-
Rescue Experiment: To confirm that the observed phenotype is due to USP7 degradation, you can attempt a rescue experiment by overexpressing a degradation-resistant mutant of USP7.
-
Orthogonal Approaches: Use genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout USP7 and see if the phenotype is replicated. If the genetic approach phenocopies the effect of this compound, it is more likely to be an on-target effect.
-
Proteomics Analysis: For a comprehensive view of off-target effects, you can perform proteomic analysis to identify other proteins that may be degraded upon this compound treatment.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cell Lines
| Cell Line | p53 Status | DC50 (nM) for USP7 Degradation | IC50 (nM) for Cell Viability (3 days) |
| RS4;11 | Wild-Type | 33 | 79.4 |
| OCI-ly10 | Wild-Type | Not Reported | 227.0 |
| MV4;11 | Wild-Type | Not Reported | 830.3 |
| Reh | Wild-Type | Not Reported | 1367.2 |
| MOLT4 | Wild-Type | Not Reported | 4948.0 |
| Jeko-1 | Mutant | Not Reported | 1034.9 |
| Mino | Mutant | Not Reported | 1175.3 |
| RPMI-8226 | Mutant | Not Reported | 1860.6 |
| Jurkat | Mutant | Not Reported | 6077.6 |
| SU-DHL-6 | Mutant | Not Reported | 9078.0 |
| CCRF-CEM | Mutant | Not Reported | 10675.0 |
| Data compiled from MedchemExpress. |
Experimental Protocols
Western Blotting for USP7 Degradation
This protocol allows for the detection of changes in USP7 protein levels in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and deubiquitinase inhibitors
-
Primary antibodies: anti-USP7, anti-p53, anti-p21, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or DMSO for the desired time period (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature protein lysates by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, develop the blot using an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on cell proliferation and viability by measuring ATP levels.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an optimal density in an opaque-walled 96-well plate in 100 µL of culture medium.
-
Compound Treatment: Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the chosen duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal. Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to USP7 degradation and p53 activation.
Caption: General experimental workflow for this compound based experiments.
References
Improving the bioavailability of U7D-1 for in vivo studies
This technical support center provides researchers with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability and efficacy of U7D-1 in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7).[1][2] Its mechanism involves inducing the degradation of USP7, which plays a crucial role in stabilizing the oncogenic E3 ubiquitin ligase MDM2.[2] By degrading USP7, this compound disrupts the MDM2-p53 axis, leading to the stabilization and activation of the tumor suppressor p53 in p53 wild-type cells.[1][3] Notably, this compound has also demonstrated potent anti-proliferative activity in p53 mutant cancer cells, suggesting its therapeutic potential is not limited to a wild-type p53 status.[2]
Q2: We are not observing the expected efficacy of this compound in our in vivo model. What are the potential reasons?
A2: A lack of in vivo efficacy can stem from several factors. A primary consideration for complex molecules like PROTACs is often poor bioavailability or permeability, meaning an insufficient concentration of the compound is reaching the target tissue.[4] Other common issues include metabolic instability, rapid clearance, or inconsistent dosing.[4][5] It is also crucial to ensure the animal model is appropriate and that the dosing regimen is optimized for the specific compound and model being used.[6]
Q3: What are the primary strategies to improve the bioavailability of a research compound like this compound?
A3: Enhancing bioavailability typically involves improving the compound's solubility and/or dissolution rate.[7] Common formulation-based strategies can be categorized as follows:
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can improve its dissolution rate.[7][8]
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and liposomes can dissolve lipophilic drugs, enhancing solubility and potentially facilitating lymphatic uptake to bypass first-pass metabolism.[8][9]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can maintain it in a high-energy, amorphous state, thereby improving solubility and dissolution.[8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[9][10]
In Vivo Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during in vivo experiments with this compound.
Caption: Troubleshooting workflow for addressing common in vivo experimental issues.
Q4: How can we determine if poor bioavailability is the primary cause of low efficacy?
A4: The most direct method is to conduct a pharmacokinetic (PK) study. This involves administering this compound to a small cohort of animals and collecting blood samples at various time points to measure the drug concentration. Key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) will reveal how much of the drug is absorbed into circulation and how long it remains there. If the plasma exposure is below the concentration required for efficacy in in vitro assays, poor bioavailability is a likely culprit.
Q5: We are observing high variability in responses between animals within the same group. What are the potential causes and solutions?
A5: High variability can obscure real treatment effects. Key causes include:
-
Inconsistent Dosing: Ensure dosing techniques are precise and consistent for every animal. Doses should always be normalized to the current body weight of each animal.[4]
-
Biological Variability: Inherent differences between animals can be a factor.[5] To mitigate this, increase the number of animals per group to improve statistical power.[4] Additionally, ensure all animals are properly age- and sex-matched.[4]
-
Environmental Factors: Variations in housing conditions like lighting, temperature, and noise can contribute to stress and variability.[5]
Formulation Strategies and Protocols
For a complex molecule like this compound, an advanced formulation is often necessary to achieve adequate oral bioavailability.
Caption: Decision tree for selecting a suitable formulation strategy for this compound.
Data Presentation: Comparative Pharmacokinetics of this compound Formulations
The following table presents hypothetical pharmacokinetic data to illustrate the potential improvement in bioavailability when using an advanced formulation compared to a simple suspension.
| Formulation Type | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| Simple Suspension | 50 | 150 | 4.0 | 950 | 5% |
| Nanosuspension | 50 | 450 | 2.0 | 3200 | 17% |
| SEDDS | 50 | 980 | 1.5 | 7600 | 40% |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol describes the preparation of a lipid-based formulation designed to improve the oral absorption of this compound.
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Select an oil, surfactant, and co-surfactant that show the highest solubility for this compound.
-
-
Preparation of the SEDDS Formulation:
-
Prepare a mixture of the selected oil, surfactant, and co-surfactant in a clear glass vial. A common starting ratio is 30:40:30 (oil:surfactant:co-surfactant, w/w).
-
Heat the mixture to 40°C in a water bath and vortex until a clear, homogenous solution is formed.
-
Add the calculated amount of this compound to the excipient mixture to achieve the desired final concentration (e.g., 20 mg/mL).
-
Continue to vortex and maintain the temperature at 40°C until the this compound is completely dissolved. The final product should be a clear, yellowish, oily liquid.
-
-
Characterization:
-
To test the self-emulsification properties, add 1 mL of the this compound SEDDS formulation to 250 mL of distilled water in a glass beaker with gentle agitation.
-
The formulation should rapidly disperse to form a clear or slightly bluish-white microemulsion.
-
(Optional) Characterize the resulting droplet size using dynamic light scattering (DLS) to ensure it is within the nano-range (<200 nm).
-
-
Administration:
-
For oral gavage, the prepared SEDDS formulation can be drawn directly into a syringe and administered to the animal.
-
Scientific Context: this compound Signaling Pathway
Understanding the pathway this compound targets is crucial for designing pharmacodynamic endpoints for your in vivo studies.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tackling In Vivo Experimental Design [modernvivo.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upm-inc.com [upm-inc.com]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Cell line-specific responses to U7D-1 treatment
Welcome to the technical support center for U7D-1, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Ubiquitin-Specific Protease 7 (USP7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, potent, and selective PROTAC degrader of USP7. It functions by inducing the degradation of USP7, a deubiquitinating enzyme that regulates the stability of numerous proteins, including MDM2, a key negative regulator of the p53 tumor suppressor.[1][2] By degrading USP7, this compound leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of p53. This activation of p53 can lead to cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What is the difference in this compound's effect on p53 wild-type versus p53 mutant cell lines?
A2: this compound has shown anti-proliferative activity in both p53 wild-type and p53 mutant cancer cell lines. In p53 wild-type cells, this compound's mechanism is largely dependent on the stabilization of p53. However, it maintains potent cell growth inhibition in p53 mutant cancer cells, suggesting that it can also impede tumor growth through p53-independent mechanisms. The exact mechanisms in p53 mutant cells are still under investigation but may involve other USP7 substrates.
Q3: What is the "hook effect" and how can I avoid it in my experiments with this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation of the target protein decreases. This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for this compound-mediated USP7 degradation.
Q4: What are some potential mechanisms of resistance to this compound?
A4: Resistance to USP7 inhibitors, and potentially to this compound, can arise from mutations in the USP7 protein itself that prevent the binding of the therapeutic agent. For instance, a V517F mutation in the binding pocket of USP7 has been identified as a cause of resistance to some USP7 inhibitors. Other potential resistance mechanisms could involve alterations in the E3 ligase complex or the ubiquitin-proteasome system.
Data Presentation
This compound Degradation and Anti-proliferative Activity
| Cell Line | p53 Status | DC50 (nM) | IC50 (nM, 3 days) | IC50 (nM, 7 days) | Notes |
| RS4;11 | Wild-type | 33 | 79.4 | - | This compound induced USP7 degradation in a dose-dependent manner. |
| OCI-ly10 | Wild-type | - | 227.0 | - | |
| MV4;11 | Wild-type | - | 830.3 | - | |
| Reh | Wild-type | - | 1367.2 | - | |
| MOLT4 | Wild-type | - | 4948.0 | - | |
| Jeko-1 | Mutant | - | 1034.9 | 53.5 | This compound induces apoptosis in Jeko-1 cells. |
| Mino | Mutant | - | 1175.3 | - | |
| RPMI-8226 | Mutant | - | 1860.6 | - | |
| Jurkat | Mutant | - | 6077.6 | - | |
| SU-DHL-6 | Mutant | - | 9078.0 | - | |
| CCRF-CEM | Mutant | - | 10675.0 | - | |
| Jeko-1 CRBN KO | Mutant | - | - | 727 | Exhibited a 13-fold loss in antiproliferative activity compared to Jeko-1. |
Experimental Protocols
Western Blotting for USP7 Degradation
This protocol provides a general guideline for assessing this compound mediated USP7 degradation in cultured cells.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 33, 100, 300, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against USP7 overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
7. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Cell Viability Assay (WST-1)
This protocol outlines the steps for assessing the effect of this compound on cell viability using a WST-1 assay.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and duration of the experiment.
2. Compound Treatment:
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
3. Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
4. WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines.
5. Absorbance Measurement:
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak USP7 degradation observed in Western Blot | - Suboptimal this compound concentration (hook effect).- Insufficient treatment time.- Low expression of the required E3 ligase (e.g., CRBN) in the cell line.- this compound instability in culture medium. | - Perform a wide dose-response curve to find the optimal concentration.- Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours).- Verify the expression of the E3 ligase in your cell line.- Assess the stability of this compound in your specific cell culture medium over time. |
| High background in Western Blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Titrate your antibodies to determine the optimal concentration.- Increase the number and duration of washes with TBST. |
| Inconsistent IC50 values in viability assays | - Variation in cell seeding density.- Fluctuation in incubation times.- this compound precipitation at high concentrations. | - Ensure consistent cell seeding across all wells and experiments.- Standardize all incubation times precisely.- Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a different solvent or formulation. |
| Observed phenotype does not correlate with USP7 degradation | - Potential off-target effects of this compound. | - Perform rescue experiments by overexpressing a degradation-resistant USP7 mutant.- Use orthogonal methods like siRNA/shRNA knockdown of USP7 to see if the phenotype is recapitulated.- Conduct proteomic studies to identify other potential off-targets. |
Signaling Pathways and Experimental Workflows
Caption: this compound mediated degradation of USP7 and downstream signaling.
Caption: General experimental workflow for characterizing this compound.
References
Validation & Comparative
In Vivo Validation of U7D-1's Anti-Tumor Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-tumor efficacy of USP7 (Ubiquitin-Specific Protease 7) inhibitors, with a focus on providing context for the evaluation of U7D-1. While this compound has been identified as a potent and selective USP7 PROTAC (Proteolysis Targeting Chimera) degrader with demonstrated in vitro anti-cancer activity, publicly available in vivo efficacy data for this compound is limited.[1][2] Therefore, this guide presents available in vivo data for other well-characterized USP7 inhibitors—GNE-6776, P5091, and OAT-4828—to offer a benchmark for assessing the potential in vivo performance of novel USP7-targeting agents like this compound.
Executive Summary
This compound is a novel PROTAC degrader of USP7 that has shown promise in preclinical in vitro studies, particularly in cancer cells with p53 mutations.[1][3] The therapeutic rationale for targeting USP7 lies in its role in stabilizing MDM2, an E3 ubiquitin ligase that promotes the degradation of the tumor suppressor p53.[4][5] By degrading USP7, this compound is designed to destabilize MDM2, leading to the accumulation of p53 and subsequent apoptosis in cancer cells. This guide summarizes the in vivo anti-tumor efficacy of alternative USP7 inhibitors, providing key data from xenograft studies to aid in the comparative assessment of this compound's potential.
Comparative In Vivo Efficacy of USP7 Inhibitors
The following tables summarize the in vivo anti-tumor activity of selected USP7 inhibitors in various cancer models. These studies demonstrate the potential of USP7 inhibition as a therapeutic strategy.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| GNE-6776 | Non-Small Cell Lung Cancer (A549 & H1299 Xenografts) | Nude Mice | 15 and 30 mg/kg, intraperitoneally | Significant, dose-dependent inhibition | Well-tolerated; reduced markers of proliferation and metastasis. | |
| P5091 | Multiple Myeloma (MM.1S Xenograft) | Not Specified | Not Specified | Significant inhibition | Prolonged survival; well-tolerated. | |
| P5091 | Colorectal Cancer (HCT116 Xenograft) | Not Specified | Not Specified | Significant suppression | Associated with reduced β-catenin and Wnt target gene expression. | |
| OAT-4828 | Melanoma (B16F10 Syngeneic Model) | Syngeneic Mice | Oral administration, twice daily | Efficient inhibition | Substantial increase in survival; modulated the tumor microenvironment. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized experimental protocols for evaluating the anti-tumor efficacy of USP7 inhibitors in xenograft models.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., A549 for non-small cell lung cancer, MM.1S for multiple myeloma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Husbandry: Immunocompromised mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment with access to food and water ad libitum.
-
Tumor Implantation: A suspension of cancer cells (typically 1-10 million cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. The USP7 inhibitor (e.g., GNE-6776) or vehicle control is administered according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (to assess toxicity), survival analysis, and biomarker analysis from tumor tissue at the end of the study.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of the anti-tumor effects.
Signaling Pathways and Experimental Workflows
USP7 Signaling Pathway
The diagram below illustrates the central role of USP7 in the p53-MDM2 pathway. Inhibition or degradation of USP7 leads to the stabilization of p53, a key tumor suppressor.
Caption: this compound degrades USP7, leading to MDM2 destabilization and p53-mediated apoptosis.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo anti-tumor efficacy of a compound like this compound.
Caption: A standard workflow for preclinical in vivo anti-tumor efficacy studies.
Conclusion
While direct in vivo efficacy data for this compound is not yet widely available, the existing data for other USP7 inhibitors strongly support the therapeutic potential of targeting this deubiquitinase. The comparative data presented in this guide offer a valuable framework for researchers and drug development professionals to evaluate the prospective in vivo performance of this compound and other novel USP7-targeting compounds. Further in vivo studies are essential to fully characterize the anti-tumor efficacy and safety profile of this compound.
References
U7D-1 vs. siRNA Knockdown: A Comparative Guide to Targeting USP7
For Researchers, Scientists, and Drug Development Professionals
Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical therapeutic target in oncology and other fields due to its role in regulating the stability of key proteins involved in cell cycle progression and tumor suppression.[1] Researchers aiming to investigate the function of USP7 or validate it as a drug target primarily have two distinct methods at their disposal: targeted protein degradation using molecules like U7D-1, and genetic knockdown via small interfering RNA (siRNA). This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Mechanism of Action: Degradation vs. Silencing
The fundamental difference between this compound and siRNA lies in their mechanism of action. This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of an existing protein.[2][3] In contrast, siRNA technology, which operates through RNA interference (RNAi), prevents the synthesis of new protein by targeting messenger RNA (mRNA) for destruction.[4]
-
This compound (PROTAC): This molecule has two key ends: one binds to the USP7 protein, and the other recruits an E3 ubiquitin ligase (CRBN).[5] This induced proximity results in the tagging of USP7 with ubiquitin chains, marking it for degradation by the cell's proteasome. This is a post-translational approach that removes the protein directly.
-
siRNA Knockdown: This method involves introducing a short, double-stranded RNA molecule into the cell that is complementary to the USP7 mRNA sequence. The RNA-Induced Silencing Complex (RISC) incorporates the siRNA, unwinds it, and uses the guide strand to find and cleave the target USP7 mRNA. This prevents the mRNA from being translated into protein, effectively silencing the gene at the transcript level.
Caption: Mechanisms of this compound and siRNA targeting USP7.
Performance Comparison: A Head-to-Head Analysis
The choice between this compound and siRNA often depends on the specific experimental goals, such as the desired speed of action, duration of effect, and concerns about off-target effects.
| Feature | This compound (PROTAC Degrader) | siRNA Knockdown |
| Target | USP7 Protein (Post-translational) | USP7 mRNA (Pre-translational) |
| Mechanism | E3 ligase-mediated ubiquitination and proteasomal degradation. | RNA-induced silencing complex (RISC) mediated mRNA cleavage. |
| Onset of Action | Rapid (degradation can begin within 4-8 hours). | Slower (24-72 hours required to deplete existing protein pool). |
| Duration of Effect | Sustained as long as the compound is present. | Transient; typically lasts 3-7 days depending on cell division. |
| Primary Off-Target Risk | Degradation of unintended proteins. | Silencing of unintended mRNAs via miRNA-like seed region homology. |
| Mode of Delivery | Small molecule added to cell culture media. | Requires transfection reagents (e.g., lipid nanoparticles) to cross the cell membrane. |
Quantitative Data Summary
The following table summarizes quantitative data from studies utilizing either this compound or siRNA to target USP7 in various cancer cell lines.
| Parameter | This compound | siRNA | Cell Line(s) | Reference |
| Target Reduction | DC50 of 33 nM; 83.2% protein reduction at 1 µM. | Not specified, but described as "efficient" or "marked" upregulation of targets. | RS4;11, A549, H1299 | |
| Anti-proliferative Activity (IC50) | 79.4 nM - 10,675 nM (over 3 days, varies by cell line). | 77.78% reduction in viable cells. | Various p53 wild-type and mutant lines, MCF7 | |
| Effect on Downstream Pathways | Upregulation of p53 and p21; Caspase-3 cleavage. | Decreased MDM2, AKT, and NF-κB gene expression. | Jeko-1, RS4;11, T47D |
Signaling Pathway: The USP7-MDM2-p53 Axis
USP7 is a key regulator of the p53 tumor suppressor pathway. It deubiquitinates and stabilizes MDM2, an E3 ligase that targets p53 for degradation. Both this compound and siRNA-mediated knockdown of USP7 disrupt this process. The loss of USP7 leads to the destabilization and degradation of MDM2. Consequently, p53 is no longer targeted for degradation, leading to its accumulation, activation, and the transcription of downstream targets like the cell cycle inhibitor p21.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of U7D-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on U7D-1, a potent and selective USP7 PROTAC (Proteolysis Targeting Chimera) degrader, with alternative USP7-targeting strategies. The information is supported by experimental data from published literature, offering a framework for evaluating its potential in cancer therapy.
Executive Summary
This compound is a first-in-class PROTAC degrader that targets Ubiquitin-Specific Protease 7 (USP7) for proteasomal degradation.[1] Published research has demonstrated its potent anticancer activity, particularly in p53 mutant cancer cells.[2] This guide summarizes the key findings on this compound, presents comparative data on other USP7 inhibitors and degraders, and provides detailed experimental protocols for the independent validation of these findings. While direct head-to-head independent validation studies of this compound are not yet available in published literature, this guide draws on a recent study by Klapproth et al. (2025) that independently validates the therapeutic strategy of USP7 degradation and provides a comparative context against USP7 inhibition.[3][4]
Data Presentation: this compound and Comparators
The following tables summarize the quantitative data on this compound and other relevant USP7-targeting compounds from published studies.
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| This compound | RS4;11 | Degradation | DC50 | 33 nM | [1] |
| This compound | Jeko-1 | Anti-proliferation | IC50 | 53.5 nM | |
| This compound | Jeko-1 CRBN KO | Anti-proliferation | IC50 | 727 nM |
Table 2: Comparison of USP7 Degraders
| Compound | Target | E3 Ligase Ligand | DC50 | Cell Line | Reference |
| This compound | USP7 | Pomalidomide (CRBN) | 33 nM | RS4;11 | |
| CST967 | USP7 | Pomalidomide (CRBN) | 17 nM | MM.1S | |
| NK250 | USP7 | VHL Ligand | Potent Degradation | PDAC cells | |
| NK266 | USP7 | VHL Ligand | Potent Degradation | Melanoma cells |
Table 3: Comparison of USP7 Inhibitors
| Compound | Mechanism | IC50 | Reference |
| FT671 | Allosteric Inhibitor | Potent, selective | |
| P22077 | Covalent Inhibitor | Lacks sufficient specificity | |
| FX1-5303 | Allosteric Inhibitor | 0.29 nM (biochemical) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and other USP7-targeting compounds are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound. Include a vehicle-only (DMSO) control.
-
Incubate for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blot for USP7 Degradation
This protocol is used to detect and quantify the levels of USP7 protein in cells following treatment with a degrader.
-
Materials:
-
Cancer cell lines
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-USP7, anti-p53, anti-p21, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at various concentrations and for different time points.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cancer cell lines
-
Test compound (e.g., this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Mandatory Visualization
Signaling Pathway of this compound Action
The primary mechanism of action of this compound involves the degradation of USP7, which leads to the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. The subsequent accumulation of p53 triggers downstream pathways leading to cell cycle arrest and apoptosis.
References
Comparative Analysis of U7D-1 and Similar PROTACs for Targeted USP7 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the PROTAC U7D-1 and other similar PROTACs designed to target Ubiquitin-Specific Protease 7 (USP7) for degradation. This document summarizes key performance data, outlines detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction to USP7-Targeting PROTACs
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including the regulation of tumor suppressor p53. USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By degrading USP7, Proteolysis Targeting Chimeras (PROTACs) can indirectly lead to the stabilization of p53, triggering apoptosis in cancer cells. This makes USP7 an attractive target for therapeutic intervention, particularly in oncology.
This compound is a first-in-class, potent, and selective USP7 PROTAC degrader.[1][2] It has demonstrated significant anti-proliferative activity, especially in p53 mutant cancer cells.[1][2] Another notable USP7-targeting PROTAC is CST967, which also shows high potency in degrading USP7.[3] This guide will focus on a comparative analysis of these two molecules.
Performance Data Comparison
The following tables summarize the available quantitative data for this compound and CST967. It is important to note that the data for each PROTAC were generated in different cell lines, which should be taken into consideration when making direct comparisons.
Table 1: In Vitro Degradation Performance of USP7 PROTACs
| PROTAC | Target | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Concentration for Dₘₐₓ (µM) | Reference |
| This compound | USP7 | CRBN (inferred) | RS4;11 | 33 | 83.2 | 1 | [2] |
| CST967 | USP7 | CRBN | MM.1S | 17 | 85 | 1 | [3] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | p53 Status | IC₅₀ (nM) for 3-day treatment |
| RS4;11 | Wild-type | 79.4 |
| OCI-ly10 | Wild-type | 227.0 |
| MV4;11 | Wild-type | 830.3 |
| Jeko-1 | Mutant | 1034.9 |
| Mino | Mutant | 1175.3 |
| RPMI-8226 | Mutant | 1860.6 |
| [Source:[2]] |
Chemical Structures
The chemical structures of this compound and CST967 are presented below. Both PROTACs utilize a similar scaffold, incorporating a ligand for USP7 and a ligand for the E3 ligase Cereblon (CRBN), connected by a linker.
Figure 1: Chemical Structures of this compound and CST967
| This compound | CST967 |
|
|
|
Mechanism of Action and Signaling Pathway
This compound and CST967 function by inducing the formation of a ternary complex between USP7 and the E3 ubiquitin ligase CRBN. This proximity leads to the ubiquitination of USP7, marking it for degradation by the proteasome. The degradation of USP7 disrupts the MDM2-p53 axis, leading to the stabilization and activation of p53, which in turn induces apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Western Blotting for USP7 Degradation
This protocol outlines the steps to quantify the degradation of USP7 in response to PROTAC treatment.
Materials:
-
Cell lines (e.g., RS4;11, MM.1S)
-
This compound, CST967, and DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-USP7, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, CST967, or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and quantify band intensities to determine DC₅₀ and Dₘₐₓ values.
Cell Viability Assay
This protocol is for assessing the anti-proliferative effects of the PROTACs.
Materials:
-
Cell lines
-
This compound, CST967, and DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTACs or DMSO.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance).
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO control and determine the IC₅₀ values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to demonstrate the formation of the USP7-PROTAC-CRBN ternary complex.
Materials:
-
Cell lines
-
This compound, CST967, and DMSO
-
MG132 (proteasome inhibitor, optional)
-
Non-denaturing Co-IP lysis buffer
-
Anti-CRBN antibody for immunoprecipitation
-
Control IgG
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting: anti-USP7, anti-CRBN
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or DMSO. Pre-treatment with a proteasome inhibitor like MG132 can help stabilize the ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-CRBN antibody or control IgG.
-
Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured complexes.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for USP7 and CRBN to confirm their interaction.
Conclusion
Both this compound and CST967 are potent PROTAC degraders of USP7 with promising anti-cancer activity. The available data suggests that CST967 may have a slightly lower DC₅₀ in the cell line tested. However, a direct comparison is challenging due to the use of different cell lines in the reported studies. Further head-to-head studies in the same cell models, along with comprehensive selectivity profiling against other deubiquitinases, are necessary for a more definitive comparative assessment. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies and further investigate the therapeutic potential of USP7-targeting PROTACs.
References
A Head-to-Head Study of U7D-1 and Other USP7 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the first-in-class USP7 PROTAC (Proteolysis Targeting Chimera) degrader, U7D-1, with other reported USP7 degraders. The objective is to present a clear, data-driven overview to aid researchers in selecting appropriate chemical tools for their studies on the role of Ubiquitin-Specific Protease 7 (USP7) in various cellular processes and diseases.
Introduction to USP7 and Its Degradation
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular pathways, including the DNA damage response, cell cycle control, and oncogenesis.[1] A primary and well-studied function of USP7 is the stabilization of the E3 ubiquitin ligase MDM2, which in turn promotes the degradation of the tumor suppressor p53.[2][3] By degrading USP7, PROTACs can indirectly lead to the stabilization of p53, triggering apoptosis in cancer cells. This makes USP7 an attractive therapeutic target.
PROTACs are bifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins. They consist of a ligand that binds to the target protein (in this case, USP7), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.
Comparative Performance of USP7 Degraders
This section compares the in vitro performance of this compound with other known USP7 PROTAC degraders. It is important to note that the data presented here are compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Quantitative Data Summary
| Degrader | Target | E3 Ligase Ligand | DC50 | Cell Line | Dmax | IC50 (Anti-proliferative) | Cell Line | Reference |
| This compound | USP7 | Pomalidomide (CRBN) | 33 nM | RS4;11 | 83.2% at 1 µM | 53.5 nM | Jeko-1 | [4] |
| PROTAC USP7 Degrader-1 (CST967) | USP7 | Lenalidomide (CRBN) | 17 nM | MM.1S | 85% at 1 µM | Not Reported | Not Reported | |
| XM-U-14 | USP7 | VHL ligand | 0.74 nM | RS4;11 | Not Reported | 0.5 nM (RS4;11), 8.3 nM (Reh) | RS4;11, Reh |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. IC50: Half-maximal inhibitory concentration. CRBN: Cereblon. VHL: Von Hippel-Lindau.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to characterize USP7 degraders.
Western Blotting for USP7 Degradation
This protocol outlines the steps to quantify the degradation of USP7 in cells treated with a PROTAC degrader.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the USP7 degrader (e.g., this compound) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against USP7 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the results.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the USP7 degrader or a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing the Mechanism of Action and Experimental Workflow
Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: The USP7 signaling network and the effect of this compound.
Caption: Experimental workflow for evaluating USP7 degraders.
Conclusion
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Degrader for USP7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Reproducibility of U7D-1's Effects: A Comparative Analysis with Alternative USP7 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of targeted protein degradation as a therapeutic modality has introduced novel chemical entities with significant potential in oncology and other disease areas. U7D-1, a first-in-class potent and selective ubiquitin-specific protease 7 (USP7) PROTAC (Proteolysis Targeting Chimera) degrader, has shown promise in preclinical studies. This guide aims to provide a comparative analysis of this compound's effects, with a focus on its reproducibility. However, it is important to note that as a relatively new compound, published data on this compound currently originates primarily from the initial discovery studies. Therefore, this guide will present the foundational data for this compound and compare it with data from more established USP7 inhibitors, P5091, FT671, and FT827, from various independent laboratories to offer a broader context for its performance and potential.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and selected alternative USP7 inhibitors across various cancer cell lines.
Table 1: In Vitro Degradation and Proliferation Inhibition of this compound
| Compound | Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | p53 Status | Data Source |
| This compound | RS4;11 | Acute Lymphoblastic Leukemia | 33 | - | Wild-Type | [1] |
| Jeko-1 | Mantle Cell Lymphoma | - | 53.5 (7 days) | Mutant | [2] | |
| Jeko-1 CRBN KO | Mantle Cell Lymphoma | - | 727 (7 days) | Mutant | [2] |
Data for this compound is primarily from the initial discovery publication. Independent validation across different labs is not yet widely available in the literature.
Table 2: In Vitro Activity of Alternative USP7 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Data Source |
| P5091 | MM.1R | Multiple Myeloma | ~12 | |
| MM.1S | Multiple Myeloma | ~10 | ||
| HCT116 | Colorectal Carcinoma | 11 | [2] | |
| NCI-H526 | Small Cell Lung Cancer | 7.41 | [3] | |
| NCI-H209 | Small Cell Lung Cancer | 6.10 | [3] | |
| T47D | Breast Cancer | ~10 (72h) | [4] | |
| MCF7 | Breast Cancer | ~10 (48h) | [4] | |
| FT671 | MM.1S | Multiple Myeloma | 0.033 (120h) | [5][6] |
| HCT116 | Colorectal Carcinoma | ~1 (72h) | [7] | |
| U2OS | Osteosarcoma | ~1 (72h) | [7] | |
| FT827 | MCF7 | Breast Cancer | ~0.1-2 | [7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: USP7-MDM2-p53 signaling pathway and points of intervention.
Caption: General experimental workflow for evaluating USP7 degraders/inhibitors.
Experimental Protocols
Reproducibility of experimental results is critically dependent on detailed and standardized protocols. Below are methodologies for key experiments cited in the evaluation of this compound and its alternatives.
Protocol 1: Determination of Cell Viability and IC50 (MTT Assay)
This protocol is a generalized procedure for assessing the effect of a compound on cell proliferation and determining its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound or alternative USP7 inhibitor (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 48, 72, or 120 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Analysis of Protein Levels and Degradation (Western Blot)
This protocol outlines the steps to assess the levels of specific proteins (e.g., USP7, p53, p21) following compound treatment and to determine the DC50 (half-maximal degradation concentration) for a PROTAC like this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound or alternative USP7 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the compound for the desired time (e.g., 24 hours).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest's band intensity to a loading control (e.g., GAPDH). For DC50 determination, plot the percentage of the target protein remaining against the log of the PROTAC concentration.[8]
Conclusion
This compound is a potent degrader of USP7 that has demonstrated significant anti-proliferative activity in preclinical cancer models, particularly in both p53 wild-type and mutant settings. While the initial data is promising, the broader scientific community awaits independent validation of these findings to fully establish the reproducibility of its effects. In the interim, comparison with more extensively studied USP7 inhibitors such as P5091, FT671, and FT827 provides a valuable benchmark for its performance. The detailed protocols provided herein should facilitate such comparative studies and contribute to a more comprehensive understanding of the therapeutic potential of targeting USP7. As research in this area progresses, it will be crucial to conduct side-by-side studies in a variety of laboratory settings to confirm the robustness and reproducibility of the effects of this compound and other emerging USP7-targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of U7D-1
For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds like U7D-1, a potent and selective ubiquitin-specific protease 7 (USP7) PROTAC degrader, are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, based on established best practices for hazardous chemical waste management.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on the general guidelines for the disposal of potent, biologically active small molecules and Proteolysis Targeting Chimeras (PROTACs). It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific regulations and guidance before handling or disposing of this compound.
I. Immediate Safety and Logistical Information
This compound is a first-in-class PROTAC degrader with demonstrated anticancer activity.[1] Due to its potent biological effects, all materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or any contaminated materials be disposed of in standard trash or poured down the drain.
Key Principles of this compound Waste Management:
-
Waste Minimization: Procure and prepare only the quantities of this compound necessary for your experiments to minimize the generation of hazardous waste.
-
Segregation: All this compound waste must be segregated from other waste streams to prevent accidental reactions and ensure proper disposal.
-
Decontamination: All non-disposable equipment and work surfaces must be thoroughly decontaminated after handling this compound.
-
Institutional Compliance: Adherence to your institution's specific hazardous waste disposal protocols is mandatory.
II. Quantitative Data for Disposal Considerations
The following table summarizes key chemical and storage information for this compound, which is essential for proper handling and waste management.
| Parameter | Value | Reference |
| Chemical Formula | C₅₃H₆₅N₉O₇ | [1] |
| Molecular Weight | 940.14 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Solid) | Refer to supplier recommendations. | |
| Storage (Solutions) | Store at -20°C for up to one month or -80°C for up to six months to avoid degradation. |
III. Detailed Experimental Protocol for this compound Disposal
The proper disposal of this compound is a controlled procedure, not an experiment. The following steps provide a detailed methodology for the safe handling and disposal of this compound waste.
Personnel Protective Equipment (PPE):
Before handling this compound in any form (solid or in solution), the following PPE must be worn:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A properly fitted laboratory coat
All handling of solid this compound and preparation of solutions should be conducted within a certified chemical fume hood.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original vial or a clearly labeled, sealed container.
-
Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes should be collected in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., in DMSO) in a dedicated, leak-proof, and chemically compatible waste container. Glass or polyethylene (B3416737) containers are generally suitable.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
-
Contaminated Labware:
-
Disposable labware should be disposed of as solid waste.
-
Non-disposable glassware and equipment must be decontaminated.
-
-
-
Decontamination of Surfaces and Equipment:
-
Wipe down all surfaces and equipment that may have come into contact with this compound.
-
A common decontamination procedure involves an initial wipe with a solvent known to dissolve this compound (e.g., DMSO), followed by a thorough cleaning with a suitable laboratory detergent and rinsing with water. All wipes and cleaning materials must be disposed of as solid hazardous waste.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary solvent (e.g., "in DMSO")
-
The approximate concentration and quantity of this compound
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
-
-
-
Storage of Waste:
-
Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that the storage area is well-ventilated and that incompatible waste types are segregated.
-
-
Final Disposal:
-
Arrange for the pickup of the hazardous waste through your institution's EHS department.
-
Never attempt to dispose of this compound waste through incineration or other methods on your own. Professional hazardous waste management services must be used.
-
IV. Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Protocols for U7D-1
This document provides essential safety and logistical information for the handling and disposal of U7D-1, a novel substance for research purposes. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes. Given the nature of novel compounds, it is imperative to treat this compound as potentially hazardous and to adhere strictly to these protocols.
Substance Profile and Hazards
This compound is a synthetic compound under investigation. Due to the limited toxicological data available, it must be handled with the utmost care. Assume the substance is cytotoxic and has the potential for high pharmacological activity. All personnel must be trained on these procedures before handling the compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound. The required level of protection varies depending on the specific task being performed. The following table summarizes the minimum PPE requirements.
| Task | Glove Type | Eye Protection | Lab Coat/Gown | Respiratory Protection | Other |
| Handling Solid Compound (Weighing, Aliquoting) | Double Nitrile Gloves | Chemical Safety Goggles | Disposable Gown (fully closing) | N95 or higher rated respirator | Sleeve covers, hairnet |
| Preparing Solutions (Vortexing, Sonicating) | Double Nitrile Gloves | Chemical Safety Goggles with Face Shield | Disposable Gown (fully closing) | N95 or higher rated respirator | N/A |
| In Vitro Assays (Cell Culture) | Nitrile Gloves | Chemical Safety Glasses | Standard Lab Coat | Not required if in a certified biosafety cabinet | N/A |
| Waste Disposal | Double Nitrile Gloves (heavy-duty) | Chemical Safety Goggles with Face Shield | Disposable Gown (fully closing) | N95 or higher rated respirator | N/A |
Experimental Protocols: Safe Handling and Preparation of this compound Solutions
This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound.
3.1. Materials
-
This compound solid compound
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Fume hood or other certified containment device
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Appropriate PPE (see table above)
3.2. Procedure
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood is certified and functioning correctly.
-
Weighing: Tare a sterile, amber glass vial on the analytical balance. Carefully add the desired amount of this compound solid to the vial using a chemical spatula. Record the exact weight.
-
Solubilization: In the fume hood, add the calculated volume of anhydrous DMSO to the vial containing the this compound solid.
-
Mixing: Tightly cap the vial and vortex until the solid is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store the stock solution at the recommended temperature (-20°C or -80°C) and protect it from light.
-
Decontamination: Wipe down all surfaces and equipment used with a 70% ethanol (B145695) solution. Dispose of all contaminated disposables as hazardous chemical waste.
Logical Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


